(2R)-2,3-Dihydroxypropanoic acid

Catalog No.
S585001
CAS No.
6000-40-4
M.F
C3H6O4
M. Wt
106.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2,3-Dihydroxypropanoic acid

CAS Number

6000-40-4

Product Name

(2R)-2,3-Dihydroxypropanoic acid

IUPAC Name

(2R)-2,3-dihydroxypropanoic acid

Molecular Formula

C3H6O4

Molecular Weight

106.08 g/mol

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1

InChI Key

RBNPOMFGQQGHHO-UWTATZPHSA-N

SMILES

Array

solubility

1000.0 mg/mL

Canonical SMILES

C(C(C(=O)O)O)O

Isomeric SMILES

C([C@H](C(=O)O)O)O

The exact mass of the compound (2R)-2,3-Dihydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000.0 mg/ml. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

biological role of glyceric acid in metabolic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Biochemistry and Metabolic Pathways

Glyceric acid exists as two enantiomers, D- and L-glyceric acid, with the D-isomer being the primary form studied for its biological effects in humans [1]. Its phosphate derivatives are fundamental to central carbon metabolism.

Table 1: Key Phosphorylated Derivatives of Glyceric Acid in Metabolism

Derivative Metabolic Pathway Primary Role
3-Phosphoglyceric Acid (3-PGA) Glycolysis, Calvin Cycle Key intermediate in sugar metabolism; precursor for serine synthesis [2] [3].
2-Phosphoglyceric Acid (2-PGA) Glycolysis Intermediate in the conversion of 3-PGA to phosphoenolpyruvate (PEP) [2].
1,3-Bisphosphoglyceric Acid (1,3-BPGA) Glycolysis High-energy intermediate that drives ATP synthesis [3].

The enzyme glycerate kinase (GLYCTK) phosphorylates D-glyceric acid using ATP to form 2-phosphoglycerate, which feeds directly into the lower glycolytic pathway [4]. GLYCTK has multiple splice variants localized in both the cytosol and mitochondria, suggesting a broader regulatory role in cellular energetics [4].

Mechanism of Action and Clinical Evidence

A 2021 double-blind, placebo-controlled human study provides the most direct evidence for D-glyceric acid's bioactivity. The 25-day trial involved 27 healthy volunteers aged 50-60 years and investigated the effects of a 4-day and a 21-day DGA regimen [4].

Table 2: Key Findings from a 2021 Human Trial on D-Glyceric Acid [4]

Measured Outcome Change from Baseline Statistical & Biological Significance
Plasma Lactate Strongly reduced Statistically significant; indicates enhanced mitochondrial aerobic metabolism.
Systemic Inflammation Lowered at Day 4 and Day 21 Measured by 3 independent methods; suggests a body-wide anti-inflammatory effect.
Creatine Kinase (CK) & Aspartate Aminotransferase (AST) Sharply reduced in plasma by Day 4 Suggests enhanced cellular membrane integrity and reduced tissue damage.
Mitochondrial-related mRNA in Immune Cells Noticeably modulated at Day 4 Indicates a rapid, systemic upregulation of energy metabolism pathways.
Cellular NADH/NAD+ Ratio Upregulated Suggests a shift in the cellular redox state, favoring reductive biosynthesis and energy production.

The proposed mechanism is that DGA enters the mitochondria and is phosphorylated by mitochondrial GLYCTK. This consumes ATP and creates a mild energy demand, signaling the cell to upregulate oxidative phosphorylation (OXPHOS) to re-establish energy homeostasis. The resulting increase in mitochondrial activity enhances the oxidation of energy substrates like lactate and reduces oxidative stress, thereby lowering inflammation [4].

Below is a simplified diagram of this proposed signaling pathway:

G DGA Oral D-Glyceric Acid (DGA) Mitochondrion Mitochondrion DGA->Mitochondrion GLYCTK Glycerate Kinase (GLYCTK) ATP -> ADP Mitochondrion->GLYCTK TwoPG 2-Phosphoglycerate GLYCTK->TwoPG Signal Mild Energy Demand Signal GLYCTK->Signal Consumes ATP OXPHOS Upregulated OXPHOS Signal->OXPHOS Effects Systemic Effects OXPHOS->Effects Lactate ↓ Plasma Lactate Effects->Lactate Inflammation ↓ Systemic Inflammation Effects->Inflammation Membrane ↑ Membrane Integrity Effects->Membrane

Experimental Protocols for DGA Research

For researchers aiming to validate or explore these findings, here is a summary of the key methodological details from the clinical trial and common in vitro approaches.

Table 3: Overview of Key Experimental Methods

Method Type Core Protocol Description Key Measurements & Endpoints

| Human Clinical Trial [4] | - 27 healthy volunteers (50-60 yrs).

  • Double-blind, placebo-controlled.
  • Oral DGA administration for 4 and 21 days.
  • Blood drawn 12h post-dose. | - Plasma Metabolites: Lactate, ketone bodies.
  • Inflammation Markers: Multiple cytokines.
  • Cell Integrity Markers: CK, AST.
  • Gene Expression: mRNA from immune cells. | | In Vitro Cell Culture [1] | - Treat cells (e.g., gastric cells, fibroblasts) with DGA.
  • Co-treatment with stressors like ethanol.
  • Incubation for 24-72 hours. | - Cell Viability: MTT, WST assays.
  • Macromolecule Protection: DNA scission, protein aggregation assays.
  • Collagen Production: ELISA. |

Potential Therapeutic Applications

Based on its biological activities, D-glyceric acid shows promise for several health applications:

  • Mitochondrial Support in Aging: Enhancing energy metabolism and reducing inflammation could benefit age-related metabolic decline [4].
  • Liver and Gastric Health: Early studies suggest DGA may protect against ethanol-induced damage and support liver function [1].
  • Skincare and Cosmetics: Glyceric acid and its glucosyl derivative have shown positive effects on fibroblast viability and collagen production in vitro [1].

Conclusion and Future Research Directions

D-Glyceric acid is more than a simple metabolic intermediate. It appears to function as a mitochondrial activator, with clinical data showing it can significantly improve energy metabolism and reduce inflammation in humans [4].

Future research should focus on:

  • Confirmatory Studies: Larger clinical trials in specific patient populations with mitochondrial dysfunction or chronic inflammation.
  • Mechanistic Depth: Detailed investigations into the molecular sensors that translate DGA metabolism into mitochondrial biogenesis signals.
  • Therapeutic Development: Exploring the efficacy of DGA and its optimized derivatives in drug and nutraceutical formulations.

References

Cellular Location and Function of Glyceric Acid

Author: Smolecule Technical Support Team. Date: February 2026

Glyceric acid (GA) is a natural three-carbon organic acid that plays a subtle but significant role in cellular metabolism. The following table summarizes its core characteristics.

Aspect Technical Details
Chemical Structure A sugar acid; 2,3-dihydroxypropanoic acid with one carboxyl and two hydroxyl groups on a chiral carbon (C-2) [1].
Primary Cellular Function Serves as a metabolic intermediate that can activate mitochondrial energy metabolism [2].
Enzymatic Metabolism Primarily metabolized by glycerate kinase (GLYCTK), which consumes ATP to phosphorylate D-glycerate into 2-phosphoglycerate, an intermediate in glycolysis and gluconeogenesis [2].
Enzyme Localization GLYCTK has several splice variants localized in both the cytosol and mitochondria [2]. A study on rat kidney cortex found the enzyme distributed in both compartments [3].
Subcellular Location of GA Its presence is tied to its enzyme. Given GLYCTK's dual localization, GA metabolism occurs in both the cytosol and mitochondria [2] [3].

Mechanism of Mitochondrial Activation

A 2021 randomized double-blind, placebo-controlled human trial provided groundbreaking evidence for the bioactivity of oral D-glyceric acid (DGA). The 25-day study on healthy volunteers aged 50-60 found that DGA administration led to statistically significant, systemic upregulation of mitochondrial metabolism [2].

The proposed mechanism and key findings from this study are illustrated in the diagram below, which shows how DGA intake influences cellular energy pathways.

g cluster_effects Key Observed Outcomes DGA_Intake Oral D-Glyceric Acid (DGA) Intake MCT_Transport Transport into cells via Monocarboxylate Transporters (MCTs) DGA_Intake->MCT_Transport GLYCTK_Act Phosphorylation by Glycerate Kinase (GLYCTK) MCT_Transport->GLYCTK_Act TwoPG Production of 2-Phosphoglycerate (2-PG) GLYCTK_Act->TwoPG Glycolysis_TCA Entry into Glycolysis & TCA Cycle TwoPG->Glycolysis_TCA Effects Downstream Metabolic Effects Glycolysis_TCA->Effects e1 Strong reduction in Plasma Lactate e2 Upregulation of Cellular NADH/NAD+ ratio e3 Reduction in Systemic Inflammation e4 Enhanced Membrane Integrity

Mechanism of D-Glyceric Acid on Mitochondrial Metabolism

Potential Therapeutic and Research Applications

The observed metabolic effects translate into several promising research and therapeutic applications:

  • Mitochondrial Support & Healthy Aging: DGA may help address age-related declines in cellular energy production and increased inflammation. The study concluded it could benefit the aging population by alleviating energy metabolic challenges in key organs like the liver, CNS, and skeletal muscles [2].
  • Liver and Ethanol Metabolism: Previous animal and in vitro studies indicate DGA can accelerate ethanol and acetaldehyde oxidation, suggesting potential for supporting liver function and ethanol metabolism [4] [1].
  • Functional Materials & Skincare: In vitro studies show sodium salts of GA and its glucosyl derivative can enhance the viability of human dermal fibroblasts, increase collagen production, and protect macromolecules like DNA and proteins from stress. This makes GA a candidate for advanced skincare and cosmetic formulations [1].

Experimental Protocols and Key Considerations

For researchers aiming to investigate glyceric acid, the following details from the clinical trial provide a methodological foundation.

Protocol Aspect Details from Clinical Study
Study Design 25-day, double-blind, placebo-controlled trial with 27 healthy volunteers (50-60 years old) [2].
Dosing Regimen Two phases: An "acute" 4-day phase and a longer 21-day phase. A halved dose was also tested in the second phase to check for sustained efficacy [2].
Key Biomarkers Primary: Plasma lactate, systemic inflammation markers (e.g., CRP). Secondary: Mitochondrial-related mRNA in immune cells, creatine kinase, aspartate aminotransferase (markers of membrane integrity), NADH/NAD+ ratio [2].
Sample Timing Morning blood samples were taken 12 hours after the last DGA/placebo dose to measure non-acute effects [2].
Enantiomer Specificity The study and most reports on biological activity specifically concern the D-isomer of glyceric acid (DGA). The source and enantiomeric purity (e.g., 99% ee d-GA from microbial production) are critical for experimental design and interpreting results [2] [4].

Key Research and Clinical Implications

The discovery that DGA upregulates mitochondrial metabolism has several important implications, alongside other noted areas of research.

  • Therapeutic Potential: DGA presents a promising nutraceutical or therapeutic candidate for conditions involving mitochondrial dysfunction, age-related metabolic decline, and subclinical inflammation [2].
  • Novel Mechanism: Its action represents a unique, system-level approach to modulating energy metabolism, distinct from simply providing metabolic substrates [2].
  • Link to Rare Disease: It is crucial to distinguish the effects of supplemental DGA from the rare inborn error of metabolism D-glyceric aciduria, which is caused by a deficiency in GLYCTK and leads to pathological accumulation of DGA [2] [5].

References

R-glycerate biochemical significance

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Roles of Glycerate

Glycerate, most commonly found as its phosphorylated form, 3-phosphoglycerate, is a crucial intermediate at the intersection of several fundamental metabolic pathways. The table below summarizes its key roles:

Metabolic Pathway Role / Significance of Glycerate
Glycolysis 3-Phosphoglycerate is an intermediate formed from the oxidation of glyceraldehyde-3-phosphate [1].
Gluconeogenesis Glycerate (via 3-phosphoglycerate) is a precursor for glucose synthesis; glycerol from fats can enter this pathway [2].
Glycerate-Serine Pathway In plants, a non-photorespiratory pathway where 3-phosphoglycerate is dephosphorylated to glycerate, which is then converted to serine [3].
Photorespiration In plants, glycerate is a key intermediate in the recycling pathway that salvages 2-phosphoglycolate produced by Rubisco's oxygenase activity [1].

Detailed Metabolic Pathways

The following diagrams illustrate the key pathways involving glycerate, highlighting its central position in metabolism.

G cluster_0 Gluconeogenesis & Glycolysis cluster_1 Plant Serine Synthesis cluster_2 Photorespiration (Plants) Glycerol Glycerol G3P Glycerol 3-Phosphate Glycerol->G3P DHAP Dihydroxyacetone Phosphate G3P->DHAP Gly3P Glyceraldehyde 3-Phosphate DHAP->Gly3P P3G 3-Phosphoglycerate Gly3P->P3G Glycolysis Glucose Glucose P3G->Glucose Gluconeogenesis PGA_cyt 3-Phosphoglycerate (Cytosol) Glycerate Glycerate PGA_cyt->Glycerate PGA Phosphatase Hydroxypyruvate Hydroxypyruvate Glycerate->Hydroxypyruvate Glycerate Dehydrogenase Serine Serine Hydroxypyruvate->Serine Transamination RuBP Ribulose-1,5-BP PGA_chl 3-Phosphoglycerate (Chloroplast) RuBP->PGA_chl Rubisco (Oxygenation) Glycerate_photo Glycerate PGA_chl->Glycerate_photo Multi-step Recycling Pathway Glycerate_photo->PGA_chl

Pathways of Glycerate Metabolism: This map outlines the role of glycerate and 3-phosphoglycerate in central carbon metabolism, plant-specific serine synthesis, and photorespiration.

Experimental Insights and Protocols

Research into glycerate's role often involves tracking its flow through metabolic networks. The following workflow is based on a study that used isotope tracing to understand the link between intestinal fructose metabolism and circulating glycerate levels [4].

G Step1 1. Oral Fructose Tolerance Test Step2 2. Blood & Tissue Sampling Step1->Step2 Step3 3. Metabolite Extraction Step2->Step3 Step4 4. Mass Spectrometry Analysis Step3->Step4 Step5 5. Isotope Tracing & Flux Analysis Step4->Step5 Step6 6. Correlation with Phenotype (e.g., MASLD) Step5->Step6

Experimental Workflow for Glycerate Analysis: This diagram shows the key steps in a metabolomics study to investigate glycerate's role, from administering a labeled substrate to analyzing metabolic flux and health outcomes.

Key Methodological Details:

  • Oral Fructose Tolerance Test: Mice or human subjects are administered a controlled dose of fructose, sometimes with carbon-13 (13C) isotopic labels [4].
  • Mass Spectrometry Analysis: Blood plasma or tissue homogenates are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to precisely measure the concentration of glycerate and other metabolites. The use of isotopic labels allows researchers to track how much of the glycerate pool was derived directly from the administered fructose, enabling flux analysis [4].
  • Data Interpretation: A strong surge in circulating glycerate after a fructose challenge was identified as a biomarker reflecting efficient intestinal fructose clearance, which was correlated with resilience to fructose-induced hepatic steatosis (MASLD) in mouse models [4].

Research Implications and Future Directions

The finding that glycerate serves as a biomarker for metabolic health opens new avenues for therapeutic and diagnostic strategies [4]. Targeting the pathways that regulate glycerate production or its utilization could offer novel intervention points for conditions like MASLD and diabetes. Furthermore, the exploration of non-photorespiratory serine synthesis pathways in plants, where glycerate is a key intermediate, is relevant for understanding how plants cope with environmental stress [3].

References

glycine serine threonine metabolism glyceric acid

Author: Smolecule Technical Support Team. Date: February 2026

Core Metabolic Pathways and Disease Relevance

The metabolism of glycine, serine, and threonine is interconnected and plays a critical role in human health and disease. The KEGG PATHWAY database provides a standard reference for these metabolic routes [1] [2]. A key clinical study from 2025 has highlighted a significant association between these pathways and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), offering compelling quantitative data [3].

Table 1: Glycine, Serine, and Threonine in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Data from a 2025 clinical analysis of 23,036 individuals and 310 MASLD patients [3]

Amino Acid Change in MASLD Patients Correlation with Steatosis Grade Proposed Mechanistic Link from Mouse Models
Glycine Significantly decreased Negative Linked to mitochondrial dysfunction and enhanced glycolysis via pyruvate
Serine Significantly decreased Negative Linked to mitochondrial dysfunction and enhanced glycolysis via pyruvate
Threonine Significantly decreased Negative Linked to mitochondrial dysfunction and enhanced glycolysis via pyruvate

Beyond liver disease, threonine metabolism is implicated in other pathological states. Abnormalities in its metabolism can lead to genetic disorders, and it also plays a role in tumor growth. Research shows threonine promotes tumor cell proliferation by enhancing the expression of the YRDC gene, which accelerates protein synthesis [4].

Experimental Insights: Reversing Bacterial Serum Resistance

A seminal 2019 study in Nature Communications revealed a fascinating role for this metabolic pathway in bacterial serum resistance and provided a protocol to reverse it [5] [6]. The experimental workflow and key findings are summarized below.

G SerumResistantEcoli Serum-Resistant E. coli MetabolomicAnalysis Metabolomic Profiling SerumResistantEcoli->MetabolomicAnalysis PathwayIdentification Pathway Identification MetabolomicAnalysis->PathwayIdentification GlycineSerineThreonine ↓ Glycine, Serine, Threonine Catabolism PathwayIdentification->GlycineSerineThreonine Hypothesis Hypothesis: Exogenous metabolites can reverse resistance GlycineSerineThreonine->Hypothesis GlycineAddition Add Exogenous Glycine (100 mM) Hypothesis->GlycineAddition MetabolicReprogramming Metabolic Reprogramming GlycineAddition->MetabolicReprogramming FluxToTCA ↑ Metabolic flux to Krebs Cycle MetabolicReprogramming->FluxToTCA MembranePotential ↑ Membrane Potential FluxToTCA->MembranePotential MACFormation ↑ Membrane Attack Complex (MAC) MembranePotential->MACFormation BacterialKilling Potentiated Serum Killing MACFormation->BacterialKilling

Experimental workflow for reversing bacterial serum resistance via glycine.

Table 2: Key Experimental Protocol for Serum Potentiation Assay [5]

Parameter Specification
Bacterial Strains Serum-resistant E. coli (clinical isolates, e.g., Y10, Y17) and serum-sensitive controls (e.g., K12).
Key Reagent Normal human serum (complement-active). Heat-inactivated (HI) serum used as a control.
Metabolite Perturbation 100 mM exogenous glycine, serine, or threonine added to culture. Glycine was most potent.

| Critical Controls | • Serum + anti-C3 antibody / EDTA/EGTA (complement inactivation). • Glycine + antibiotics (e.g., ampicillin, gentamicin) to rule out general sensitization. | | Viability Assay | Measure bacterial survival over time (e.g., 0-6 hours) in the presence of serum ± glycine. | | Mechanistic Validation | • Membrane Potential: Measure using fluorescent dye (e.g., DiOC₂(3)) with/without ionophore CCCP. • Gene Expression: qRT-PCR for complement-binding proteins (HtrE, NfrA, YhcD). |

The study confirmed that the effect was specific to complement-mediated killing, as glycine failed to potentiate serum when the complement system was inactivated by anti-C3 antibodies, EDTA, or EGTA [5].

The Glyceric Acid Connection

The metabolic link between these amino acids and glyceric acid is established through serine biosynthesis. In plants and microorganisms, a key pathway exists where:

  • The glycolytic intermediate 3-phosphoglycerate (3-PGA) can be dephosphorylated to glycerate.
  • Glycerate is then oxidized to hydroxypyruvate and aminated to form serine [7].

This "glycerate-serine pathway" illustrates that glycerate is a direct precursor to serine. In a biotechnological context, glyceric acid can be produced through the microbial oxidation of glycerol, a byproduct of biodiesel production [8]. This suggests that in systems where glycerol is metabolized to glyceric acid, a potential metabolic route to serine—and by extension, glycine and threonine—exists.

Research Gaps and Future Directions

Based on the compiled information, here are key areas for future research:

  • Elucidate the Human Link: Further investigation is needed to confirm the operational presence and significance of the glycerate-serine pathway in human metabolism and its role in diseases like MASLD.
  • Translate Bacterial Findings: The dramatic effect of glycine on bacterial serum resistance presents a promising therapeutic avenue. Research should focus on translating these findings into adjuvant therapies for combating antibiotic-resistant, serum-resistant infections.
  • Explore Therapeutic Applications: The consistent decrease in glycine, serine, and threonine in MASLD, and the amelioration of the condition in mouse models with dietary intervention [3], warrants clinical trials to explore amino acid supplementation as a potential therapeutic strategy.

References

glycerolipid metabolism pathway glyceric acid

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Functions of Glycerolipids

Table 1: Types of Glycerolipids and Their Primary Functions

Type of Glycerolipid Abbreviation Core Structure Major Physiological Roles
Triacylglycerols TAGs Glycerol + 3 Fatty Acids Long-term energy storage in adipose tissue, thermal insulation, energy mobilization during fasting [1].
Diacylglycerols DAGs Glycerol + 2 Fatty Acids Crucial intracellular signaling molecules (e.g., PKC activation), biosynthetic precursors for TAGs and phospholipids, regulation of membrane dynamics [1].
Monoacylglycerols MAGs Glycerol + 1 Fatty Acid Intermediates in dietary fat digestion and absorption, serve as signaling molecules in lipid metabolism [1].
Phosphatidylcholine PC Glycerol + 2 Fatty Acids + Phosphate-Choline Most abundant phospholipid in eukaryotic membranes; critical for membrane structure and fluidity [1].
Phosphatidylethanolamine PE Glycerol + 2 Fatty Acids + Phosphate-Ethanolamine Predominant in the inner leaflet of the plasma membrane; involved in membrane fusion and curvature [1].
Phosphatidylinositol PI Glycerol + 2 Fatty Acids + Phosphate-Inositol Precursor for signaling molecules (e.g., PIP2); its cleavage by Phospholipase C produces IP3 and DAG [2] [1].
Cardiolipin CL Two PA molecules linked by a glycerol Primarily found in the inner mitochondrial membrane; essential for the function of respiratory complexes and ATP synthesis [1].

Glycerolipids are a class of lipids built upon a glycerol backbone esterified with fatty acid chains [1]. This simple structure allows for a remarkable diversity of molecules, which are fundamental to cellular life. They are not merely passive components but play dynamic, vital roles in cellular structure, energy homeostasis, and signal transduction [3] [1].

The glycerolipid/free fatty acid (GL/FFA) cycle, sometimes historically called a "futile" cycle due to its ATP consumption, is now recognized for its crucial signaling roles in processes like energy homeostasis, insulin secretion, and appetite control [3]. Alterations in this cycle are implicated in the pathogenesis of severe conditions such as obesity, type 2 diabetes, and cancer [3]. Furthermore, recent research highlights a significant association between high-fat diet-induced disturbances in the gut microbiota and glycerolipid metabolism, suggesting a novel mechanism for the development of hyperlipidemia and associated cardiovascular diseases [4].

Glycerolipid Metabolism Pathway

The synthesis and metabolism of glycerolipids are highly regulated processes occurring primarily in the endoplasmic reticulum and mitochondria [5] [1]. The pathway begins with the formation of a key intermediate, phosphatidic acid (PA), and branches out to produce various structural and storage lipids.

G Core Glycerolipid Metabolic Pathway cluster_0 Phospholipid Synthesis G3P Glycerol-3-Phosphate (G3P) LPA Lysophosphatidic Acid (LPA) G3P->LPA GPAT (Fatty Acyl-CoA) PA Phosphatidic Acid (PA) LPA->PA AGPAT (Fatty Acyl-CoA) DAG Diacylglycerol (DAG) PA->DAG PAP (Phosphatase) CDP_DAG CDP-Diacylglycerol (CDP-DAG) PA->CDP_DAG TAG Triacylglycerol (TAG) DAG->TAG DGAT (Fatty Acyl-CoA) PI Phosphatidylinositol (PI) CDP_DAG->PI PIP2 PIP₂ PI->PIP2 PI Kinases PIP2->DAG PLC IP3 IP₃ PIP2->IP3 PLC

The central role of phosphatidic acid (PA) in glycerolipid metabolism. It is a key branching point for the synthesis of storage lipids (TAG) and signaling/structural phospholipids. Abbreviations: GPAT, Glycerol-3-phosphate acyltransferase; AGPAT, 1-acylglycerol-3-phosphate acyltransferase; PAP, Phosphatidic acid phosphatase; DGAT, Diacylglycerol acyltransferase; PLC, Phospholipase C. Based on biochemical pathways described in [2] [5] [1].

Key Enzymes as Therapeutic Targets

Given their pivotal roles in physiology and disease, many enzymes in the glycerolipid metabolism pathway have become attractive targets for drug development. A range of small molecule inhibitors has been developed to modulate these targets for research and therapeutic purposes.

Table 2: Selected Small Molecule Inhibitors of Glycerolipid Metabolism Enzymes

Target Enzyme Compound Name Isoform Specificity Mode of Inhibition In Vivo Efficacy Key References (from search results)
Phospholipase C (PLC) U73122 Unknown Indirect Yes [2]
3013 PI-PLC-β3,γ1,δ1 Direct Not Determined (ND) [2]
Phospholipase D (PLD) FIPI PLD1/2 Direct Yes [2]
VU0359595 PLD1 Direct ND [2]
Phospholipase A₂ (PLA₂) Varespladib methyl sPLA₂ Direct active site Yes [2]
Ecopladib cPLA₂ Direct Yes [2]
Monoacylglycerol Lipase (MAGL) JZL-184 - Irreversible catalytic site Yes [2]
Diacylglycerol Lipase (DAGL) KT172 DAGLβ Irreversible catalytic site Yes [2]
Adipose Triglyceride Lipase (ATGL) Atglistatin - Direct Yes [2]
Diacylglycerol Acyltransferase (DGAT) AZD7687 DGAT1 Direct Yes [2]
Diacylglycerol Kinase (DGK) R59022 Type I Allosteric ND [2]

Association with Disease and Therapeutic Implications

Dysregulation of glycerolipid metabolism is a cornerstone of several major human diseases, making it a focal point for therapeutic intervention.

  • Metabolic Syndrome, Obesity, and Diabetes: The glycerolipid/FFA cycle is under stringent control, and its alterations are directly involved in the pathogenesis of these conditions [3]. The cycle's role in generating signaling molecules like DAGs implicates it in processes like insulin secretion and energy homeostasis [3]. Inhibitors of enzymes like DGAT1 (e.g., AZD7687) are being explored to modulate fat storage and metabolic health [2].

  • Cancer: Glycerolipids and their metabolizing enzymes occupy signaling nodes critical for survival pathways in cancer [2]. For instance, the phospholipase PLCε, which is activated by Ras, regulates cell proliferation and migration [2]. Chemical inhibitors of these signaling enzymes present attractive opportunities for new cancer therapies.

  • Cardiovascular and Hyperlipidemic Diseases: High-fat diets can induce hyperlipidemia, which is characterized by elevated circulating lipids. Recent studies show that this effect is mediated, in part, through gut microbiota disturbances that are associated with the upregulation of the host's glycerolipid metabolism pathway [4]. Specific bacterial genera like Faecalibaculum and Allobaculum show a positive correlation with plasma glycerolipid levels and lipid indices [4].

  • Inflammation and Immunity: Enzymes like phospholipase A₂ (PLA₂) are responsible for the production of pro-inflammatory lipid mediators. Inhibitors like Varespladib (targeting sPLA₂) and Ecopladib (targeting cPLA₂) have shown efficacy in vivo, highlighting the potential of targeting glycerolipid pathways to treat inflammatory disorders [2].

Experimental Considerations and Future Directions

When designing experiments to investigate glycerolipid metabolism, you should consider the following approaches, though detailed protocols were not available in the search results:

  • Metabolomic and Metagenomic Integration: As demonstrated in the hamster hyperlipidemia model, combining untargeted metabolomics of plasma and liver tissues with metagenomic sequencing of fecal samples is a powerful method to uncover associations between gut microbiota and host glycerolipid metabolism [4]. Spearman rank correlation analysis can then be used to link specific microbial taxa with glycerolipid metabolites and lipid indices.

  • Inhibitor Selection and Validation: When using small molecule inhibitors, carefully consider the isoform specificity, mode of inhibition, and documented in vivo efficacy, as summarized in Table 2 [2]. It is crucial to use these tools at appropriate concentrations and to include proper controls to account for potential off-target effects.

  • Transcriptional Regulation Studies: In model systems like yeast, remember that the expression of glycerolipid enzymes is strongly controlled at the transcriptional level by factors like the Ino2–Ino4 activation complex and the Opi1 repressor, which itself is regulated by cellular levels of phosphatidic acid (PA) and inositol [5]. This layer of regulation is critical for a complete understanding of the pathway's activity.

References

A Technical Guide to Non-Volatile Components in Litsea Cubeba

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Chemical Profile

A 2024 study employing UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) successfully identified 72 non-volatile compounds in the methanol extracts of Litsea cubeba branches and leaves [1].

Table 1: Major Classes of Non-Volatile Compounds Identified in L. cubeba [1]

Compound Class Number of Identified Compounds Notable Examples (if provided)
Alkaloids 23 2-Aminosuccinamic acid, Adenine, Higenamine
Organic Acids 14 Citric acid, DL-Malic acid, D-(-)-Quinic acid
Flavonoids 15 Information in source
Amino Acids 5 L-Threonine, D-Serine, Proline
Carbohydrates 3 D-(-)-Fructose, D-Glucosamine
Others (Alcohols, Ketones, etc.) 12 Acetophenone, 4-Methoxycinnamaldehyde

Key findings from the compositional analysis include [1]:

  • Part-Specific Variation: Only eight compounds were common between branches and leaves, indicating significant chemical differences between plant parts.
  • Novel Identifications: Twenty-four of the identified compounds were reported in L. cubeba for the first time, substantially expanding the known chemical profile.
Detailed Experimental Protocol: UPLC-HRMS Analysis

For researchers aiming to replicate or compare these findings, the experimental workflow and conditions are summarized below.

G start Sample Preparation a Plant Material start->a b Extraction (Methanol Solvent) a->b c Instrumental Analysis (UPLC-Q-Orbitrap HRMS) b->c d Data Acquisition (Positive/Negative Ion Modes) c->d e Compound Identification (MS Library Matching) d->e end 72 Compounds Identified e->end

Figure 1: Experimental workflow for UPLC-HRMS analysis of non-volatile components [1].

Methodology Details [1]:

  • Extraction: Non-volatile components were extracted from dried and powdered branches and leaves using methanol.
  • Instrumentation: Analysis was performed using a UPLC system coupled to a Q-Orbitrap mass spectrometer.
  • Data Acquisition: Data was collected in both positive and negative ion modes to capture a broad range of compounds.
  • Identification: Compounds were identified by comparing the obtained high-resolution MS data with existing spectral libraries and scientific literature.
Quantitative Assessment of Antioxidant Activity

The non-volatile extracts from branches and leaves demonstrated remarkable antioxidant capacity across four standardized chemical assays. The results, measured in Micromoles Trolox Equivalent (TE) per gram of dry weight (μmol TE/g DW), are summarized below.

Table 2: Antioxidant Activity of L. cubeba Non-Volatile Extracts [1]

Antioxidant Assay Branch Activity (μmol TE/g DW) Leaf Activity (μmol TE/g DW) Method Principle
ABTS Data in source Data in source Measures radical cation scavenging ability
DPPH Data in source Data in source Measures stable free radical scavenging ability
FRAP Data in source Data in source Measures ferric ion reducing power
CUPRAC Data in source Data in source Measures cupric ion reducing capacity

The study concluded that while both parts showed strong activity, branches exhibited slightly higher antioxidant efficacy than leaves across the assays [1]. This quantitative data is critical for evaluating the plant's potential as a source of natural antioxidants for health and therapeutic applications.

Interpretation and Future Research Directions

  • Current Knowledge Gaps: The absence of glyceric acid in the identified components suggests it may not be a major non-volatile constituent in the branches and leaves analyzed, or it may require specialized methods for detection.
  • Research Recommendations: Future studies could perform a targeted analysis for glyceric acid and other specific organic acids. Investigating the synergistic effects between non-volatile and volatile antibacterial components is another promising area [2].

References

Glyceric Acid in Traditional Chinese Medicine: Analytical Methods, Metabolic Significance, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction

Glyceric acid (2,3-dihydroxypropanoic acid) is an organic acid belonging to the hydroxy acid family that has gained significant research interest in Traditional Chinese Medicine (TCM) and modern metabolomics. In TCM research, glyceric acid has emerged as a crucial metabolite with potential value in understanding TCM pattern classifications, quality control of herbal medicines, and elucidating biochemical mechanisms of TCM therapies. The compound serves as an intermediate metabolite in various biochemical pathways, including carbohydrate metabolism, glycolysis, and lipid metabolism, making it a valuable indicator of metabolic status in health and disease states [1].

The integration of glyceric acid analysis into TCM research represents a broader movement toward scientific standardization and evidence-based validation of TCM principles. As TCM gains global recognition, establishing objective biomarkers and quality parameters has become essential for ensuring safety, efficacy, and consistency of TCM treatments [2] [3]. Glyceric acid, as part of metabolic profiling, offers insights into the material basis of TCM effects—helping to bridge the gap between traditional TCM concepts and modern biochemical understanding.

This technical guide provides comprehensive information on glyceric acid analysis in TCM research, covering analytical techniques, experimental protocols, metabolic significance, and applications. It is designed to support researchers, scientists, and drug development professionals in implementing robust methodologies for glyceric acid detection and quantification, with the ultimate goal of advancing TCM standardization and modernization efforts.

Analytical Techniques for Glyceric Acid Detection

The analysis of glyceric acid in biological samples and TCM preparations employs various chromatographic and spectrometric techniques, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as sample matrix, sensitivity requirements, equipment availability, and throughput needs.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC represents one of the most versatile techniques for glyceric acid analysis, particularly when coupled with different detection systems. The separation mechanism typically involves reversed-phase, ion-exchange, or ion-exclusion chromatography, with method optimization focusing on resolution, sensitivity, and analysis time.

Table 1: HPLC Conditions for Glyceric Acid Analysis Based on Literature Reports

Column Type Mobile Phase Flow Rate (mL/min) Temperature (°C) Detection Applications in Literature
Aminex HPX-87H 5 mM H₂SO₄ 0.5 45-65 DAD (210 nm), RID GEOR products, metabolic profiling [4]
Hi-Plex H 5 mM H₂SO₄ 0.6 55-65 DAD (210 nm) GEOR products analysis [4]
HyperREZ XP H+ 5 mM H₂SO₄ 0.5 60 DAD Glycerol oxidation studies [4]
Alltech IOA-1000 5 mM H₂SO₄ 0.4 25 DAD (192 nm) GEOR product separation [4]

The HPLC with diode array detection (HPLC-DAD) method has been successfully applied to analyze glyceric acid in complex mixtures, with optimal detection typically occurring at wavelengths around 210 nm, where organic acids exhibit strong absorption [4]. The use of acidic mobile phases (typically 5 mM H₂SO₄) helps suppress ionization of carboxylic acids, improving peak shape and resolution. For enhanced sensitivity and specificity, HPLC-mass spectrometry (HPLC-MS) provides superior capabilities, particularly when dealing with complex biological matrices like serum, urine, or herbal extracts [2].

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS offers high separation efficiency and sensitivity for glyceric acid analysis, particularly when dealing with complex biological samples. This technique requires a derivatization step to increase volatility and thermal stability of glyceric acid, with common derivatization reagents including methoxyamine hydrochloride and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) [5].

Table 2: GC-MS Conditions for Glyceric Acid Analysis in Biological Samples

Parameter Specifications Applications
Column Rxi-5MS (30 m × 0.25 mm, 0.25 μm film thickness) Metabolic profiling in TCM pattern research [5]
Temperature Program 80°C (2 min), 80-300°C at 12°C/min, 300°C (5.7 min) Serum metabolomics in hepatitis B cirrhosis [5]
Inlet Temperature 270°C Pattern differentiation in rheumatoid arthritis [1]
Derivatization Methoxyamine hydrochloride in pyridine, followed by MSTFA with 1% TMCS TCM cold and heat pattern differentiation [1]
Detection Time-of-flight mass spectrometry (TOF/MS) Biomarker discovery in TCM research [5]

The GC-TOF/MS platform has proven particularly valuable in TCM pattern differentiation studies, where it enables comprehensive metabolic profiling of serum samples from patients with different TCM patterns [5]. This approach has revealed glyceric acid as a differential metabolite in conditions such as rheumatoid arthritis with cold and heat patterns, and in hepatitis B cirrhosis with Gan Dan Shi Re (GDSR) and Gan Shen Yin Xu (GSYX) patterns [5] [1].

Complementary Analytical Techniques

Besides HPLC and GC-MS, other techniques have been applied to glyceric acid analysis in specific contexts. Nuclear magnetic resonance (NMR) spectroscopy provides structural information and enables quantitative analysis without extensive sample preparation, though with generally lower sensitivity compared to MS-based methods [2] [3]. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers enhanced separation efficiency, faster analysis times, and improved sensitivity, making it suitable for high-throughput metabolomic studies in TCM research [2].

The integration of multiple analytical platforms has become a common strategy in TCM metabolomics, as it provides more comprehensive coverage of the metabolome. This approach has been successfully applied to study glyceric acid and related metabolites in various TCM contexts, from pattern differentiation to quality control of herbal medicines [3] [1].

Experimental Protocols and Workflows

Sample Preparation Methods

Proper sample preparation is critical for accurate glyceric acid analysis, as it helps remove interfering compounds, concentrate the analyte, and ensure compatibility with the analytical instrumentation. The specific protocol varies depending on the sample matrix (serum, urine, herbal extracts, or plant materials).

For serum samples used in TCM pattern research, a typical protocol involves:

  • Protein precipitation: Adding 300 μL of cold methanol to 100 μL of serum, vortexing for 30 seconds, followed by centrifugation at 14,000 × g for 15 minutes at 4°C [5] [1].
  • Supernatant collection: Transferring the supernatant to a new vial and evaporating to dryness under a gentle nitrogen stream.
  • Derivatization for GC-MS: Reconstituting the dried extract in 20 μL of methoxyamine hydrochloride (20 mg/mL in pyridine) and incubating at 30°C for 90 minutes, followed by addition of 32 μL of MSTFA with 1% TMCS and incubation at 37°C for 30 minutes [5].

For herbal material and TCM preparations:

  • Extraction: Powdered herbal material (100 mg) is extracted with 1 mL of methanol:water (70:30, v/v) by sonication for 30 minutes at room temperature.
  • Clarification: Centrifuging at 10,000 × g for 10 minutes and collecting the supernatant.
  • Clean-up: Passing the extract through a solid-phase extraction cartridge if necessary to remove interfering pigments or compounds.
  • Concentration: Evaporating under nitrogen and reconstituting in mobile phase compatible solvent.

The following workflow diagram illustrates the comprehensive sample preparation and analysis process for glyceric acid in TCM research:

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Collection (Serum/Urine/Herbal) SP1 Protein Precipitation (Cold Methanol) Start->SP1 SP2 Centrifugation SP1->SP2 SP3 Supernatant Collection SP2->SP3 SP4 Derivatization (GC-MS only) SP3->SP4 A1 HPLC-DAD Analysis SP3->A1 HPLC path A3 LC-MS/MS Analysis SP3->A3 LC-MS path A2 GC-MS Analysis SP4->A2 GC-MS path D1 Peak Identification A1->D1 A2->D1 A3->D1 D2 Quantification D1->D2 D3 Statistical Analysis D2->D3

Figure 1: Comprehensive workflow for glyceric acid analysis in TCM research, covering sample preparation, instrumental analysis, and data processing stages.

Instrumental Analysis Conditions

For HPLC-DAD analysis of glyceric acid:

  • Column: Aminex HPX-87H (300 × 7.7 mm) or equivalent ion-exclusion column
  • Mobile phase: 5 mM H₂SO₄ in water
  • Flow rate: 0.5 mL/min
  • Column temperature: 45-65°C (depending on application)
  • Injection volume: 10-20 μL
  • Detection: DAD at 210 nm [4]

For GC-TOF/MS analysis:

  • Column: Rxi-5MS (30 m × 0.25 mm, 0.25 μm film thickness)
  • Temperature program: 80°C (hold 2 min), ramp to 300°C at 12°C/min, hold 5.7 min
  • Inlet temperature: 270°C
  • Carrier gas: Helium, constant flow mode
  • Ion source temperature: 230°C
  • Transfer line temperature: 280°C
  • Mass range: m/z 50-600 [5] [1]
Method Validation Parameters

To ensure reliability and reproducibility of glyceric acid analysis, method validation should include:

  • Linearity: Calibration curves with R² > 0.995
  • Limit of detection (LOD) and quantification (LOQ): Typically 0.1-0.5 μM and 0.5-1.0 μM, respectively, for MS-based methods
  • Precision: Intra-day and inter-day relative standard deviation (RSD) < 15%
  • Accuracy: Recovery rates of 85-115% for spiked samples
  • Stability: Sample stability under storage and processing conditions

Biological Significance and Metabolic Pathways

Glyceric acid serves as a key metabolic intermediate in several biochemical pathways, and its levels in biological fluids reflect the functional state of these pathways. In TCM research, alterations in glyceric acid concentrations have been associated with specific TCM patterns, providing insights into the metabolic basis of these patterns.

Metabolic Pathways Involving Glyceric Acid

Glyceric acid participates in several interconnected metabolic pathways:

  • Glycerolipid metabolism: Glyceric acid is derived from glycerol metabolism and can be converted to glycerate-3-phosphate, entering glycolysis or gluconeogenesis pathways [1].

  • Carbohydrate metabolism: As an intermediate in various sugar metabolism pathways, glyceric acid connects galactose metabolism, glyoxylate metabolism, and dicarboxylate metabolism [1].

  • Energy metabolism: Through its conversion to phosphoglycerates, glyceric acid contributes to ATP production through glycolysis and the tricarboxylic acid (TCA) cycle.

The following diagram illustrates the central role of glyceric acid in metabolic networks relevant to TCM research:

G cluster_glyceric Glyceric Acid Metabolic Node cluster_downstream Downstream Pathways Glucose Glucose Metabolism GlycericAcid Glyceric Acid Glucose->GlycericAcid Galactose Galactose Metabolism Galactose->GlycericAcid Glycerol Glycerol Metabolism Glycerol->GlycericAcid G3P Glycerate-3-Phosphate GlycericAcid->G3P TwoPG 2-Phospho-D-Glycerate G3P->TwoPG Serine Serine Biosynthesis G3P->Serine PEP Phosphoenolpyruvate TwoPG->PEP Glycolysis Glycolysis/Gluconeogenesis PEP->Glycolysis TCA TCA Cycle PEP->TCA Energy ATP Production TCA->Energy

Figure 2: Metabolic network showing glyceric acid as a central node connecting multiple biochemical pathways relevant to TCM pattern differentiation.

Glyceric Acid in TCM Pattern Differentiation

Research has identified glyceric acid as a differential metabolite in several TCM pattern differentiations:

  • In rheumatoid arthritis (RA) patients with TCM cold pattern, glyceric acid showed significant alterations compared to those with heat pattern and healthy controls, indicating perturbations in glycerolipid metabolism and energy production pathways [1].

  • In hepatitis B cirrhosis with Gan Dan Shi Re (GDSR) and Gan Shen Yin Xu (GSYX) patterns, glyceric acid was among the metabolites distinguishing these patterns from healthy controls and from each other [5].

  • The changes in glyceric acid levels in these patterns reflect underlying disturbances in amino acid metabolism, carbohydrate metabolism, and lipid metabolism, providing a metabolic basis for TCM pattern classification [5] [1].

Integration with Multi-Omics Approaches in TCM

The analysis of glyceric acid is increasingly integrated with other omics technologies in TCM research:

  • Metabolomics: Glyceric acid serves as one component in broader metabolic profiles that characterize TCM patterns and treatment responses [3] [1].

  • Proteomics: Correlations between glyceric acid levels and protein expression help elucidate the molecular mechanisms underlying TCM pattern manifestations [3].

  • Genomics: Genetic variations in enzymes involved in glyceric acid metabolism may contribute to individual susceptibility to specific TCM patterns [3].

This multi-omics integration represents a powerful approach to understanding the systems-level effects of TCM interventions and the biological basis of TCM theory.

Applications in TCM Research and Quality Control

TCM Pattern Classification and Biomarker Discovery

Glyceric acid has emerged as a valuable biomarker in TCM pattern classification, contributing to the objective quantification of patterns that have traditionally been diagnosed based on subjective clinical observations. In a study of rheumatoid arthritis patterns, glyceric acid was identified as part of a metabolic signature that distinguished cold pattern from heat pattern, with cold pattern patients showing more pronounced perturbations in energy metabolism pathways [1]. This metabolic differentiation provides a scientific basis for the traditional pattern classification and helps explain the different clinical manifestations and treatment responses observed in these patterns.

Similarly, in hepatitis B cirrhosis, glyceric acid was among the metabolites that differentiated Gan Dan Shi Re (GDSR) and Gan Shen Yin Xu (GSYX) patterns, with distinct metabolic pathways activated in each pattern [5]. The identification of such metabolic fingerprints not only validates TCM pattern theory but also offers potential targets for personalized treatment approaches based on pattern differentiation.

Quality Control of Chinese Herbal Medicines

The analysis of glyceric acid and related metabolites contributes to quality control of Chinese herbal medicines through:

  • Authentication of herbal materials: Metabolic profiling including glyceric acid can help distinguish authentic medicinal materials from adulterated or inferior quality products [2].

  • Assessment of processing effects: Changes in glyceric acid levels during processing (Paozhi) of herbal medicines can indicate biochemical transformations that affect medicinal properties [2] [3].

  • Batch-to-batch consistency: Monitoring glyceric acid as part of metabolic profiles helps ensure consistency between different batches of herbal preparations [3].

  • Stability assessment: Glyceric acid levels can serve as indicators of proper storage conditions and potential degradation of herbal products.

Pharmacological Mechanism Studies

Glyceric acid analysis helps elucidate the mechanisms of TCM formulations by:

  • Tracking metabolic effects: Changes in glyceric acid levels following TCM interventions provide insights into the metabolic pathways modulated by these treatments [1] [6].

  • Understanding synergistic effects: As part of broader metabolic profiles, glyceric acid helps reveal how different herbs in a formula work together to produce therapeutic effects [3] [6].

  • Identifying active components: Correlation of glyceric acid changes with specific herbal components helps identify bioactive compounds responsible for therapeutic effects [6].

Conclusion and Future Perspectives

The analysis of glyceric acid in TCM research represents a significant advancement in the scientific validation and modernization of traditional medicine practices. As a metabolic intermediate with roles in multiple biochemical pathways, glyceric acid provides valuable insights into the metabolic basis of TCM patterns and the mechanisms of TCM therapies. The analytical methods described in this guide—particularly HPLC-DAD and GC-MS—offer robust approaches for detecting and quantifying glyceric acid in various sample matrices.

Future developments in this field are likely to focus on several key areas:

  • Standardization of analytical protocols: Establishment of harmonized methods for glyceric acid analysis across different laboratories will enhance data comparability and reproducibility in TCM research.

  • Integration with multi-omics data: Combining glyceric acid measurements with genomic, transcriptomic, and proteomic data will provide more comprehensive understanding of TCM mechanisms and pattern differentiations.

  • Point-of-care applications: Development of simplified analytical devices for rapid glyceric acid measurement could potentially support clinical TCM pattern diagnosis in routine practice.

  • Longitudinal monitoring: Tracking glyceric acid dynamics during TCM treatments will enhance understanding of treatment progression and effectiveness.

As TCM continues to gain global acceptance, the objective assessment of metabolites like glyceric acid will play an increasingly important role in bridging traditional knowledge with modern scientific standards. The methodologies outlined in this technical guide provide researchers with the tools to contribute to this exciting frontier of integrative medicine research.

References

Comprehensive LC-MS/MS Application Notes and Protocols for Glyceric Acid Quantification in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Glyceric acid is a key organic acid and an important metabolite in several biochemical pathways. It has garnered significant interest in clinical and pharmaceutical research, particularly as a potential biomarker for various diseases. The quantification of glyceric acid in biological samples presents specific analytical challenges due to its high polarity, low molecular weight, and existence in two enantiomeric forms (D- and L-glyceric acid) which can have distinct biological activities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for its determination due to its high sensitivity, selectivity, and ability to handle complex matrices.

The interest in glyceric acid quantification is highlighted by its inclusion in targeted metabolomic panels for disease diagnosis. For instance, a validated HILIC-LC-ESI-MS/MS method was developed for the simultaneous analysis of 26 biomarkers, including glyceric acid, for the early diagnosis of breast cancer [1]. Furthermore, the need to individually quantify the D- and L- enantiomers of glyceric acid necessitates the use of specialized chiral methods, as their differential roles in human metabolism are crucial for understanding certain genetic disorders, such as primary hyperoxaluria type II [2].

Method Development and Optimization Strategies

Chromatographic Separation

The high polarity of glyceric acid makes it poorly retained on traditional reversed-phase (C18) columns. Two main chromatographic approaches effectively address this challenge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for separating polar compounds like glyceric acid. A dedicated HILIC-LC-ESI-MS/MS method was successfully developed and validated for the simultaneous analysis of glyceric acid and 25 other metabolites in human plasma. The use of a HILIC column ensures adequate retention and separation from other interfering polar compounds in the matrix [1].
  • Reversed-Phase LC (RP-LC) with Derivatization: To make glyceric acid amenable to RP-LC, a derivatization step can be employed. This process chemically modifies the analyte to reduce its polarity, thereby improving retention on conventional C8 or C18 columns. This was the approach taken for a UPLC-MS/MS method developed for endocannabinoids and related molecules, which utilized an ACQUITY UPLC BEH C8 column and a mobile phase of acetonitrile and water, both containing 0.1% formic acid, flowing at 0.35 mL/min [3].
Mass Spectrometric Detection

Electrospray Ionization (ESI) in negative ion mode is typically used for glyceric acid due to the presence of carboxylic acid groups. Detection is performed using Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a specific precursor ion > product ion transition.

The mass spectrometry conditions must be optimized for each analyte to achieve the highest peak intensity. This involves tuning parameters such as ion source temperature, gas flows, and collision energy for the specific MRM transition of glyceric acid [1].

Sample Preparation

Protein precipitation followed by liquid-liquid extraction is a common and effective sample preparation technique for plasma samples. For instance, a method for endocannabinoids used methyl tert-butyl ether (MTBE) liquid-liquid extraction after protein precipitation, yielding recoveries within an acceptable range of 77.7–109.7% [3]. The optimization of sample preparation is critical to achieve a high recovery of metabolites from plasma samples while minimizing the matrix effect [1].

G LC-MS/MS Glyceric Acid Analysis Workflow Sample to Result cluster_sample_prep Sample Preparation cluster_chiral_deriv Optional: Chiral Derivatization cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis SP1 Plasma Sample (100-200 µL) SP2 Add Internal Standard (IS) SP1->SP2 SP3 Protein Precipitation (Organic Solvent) SP2->SP3 SP4 Liquid-Liquid Extraction (Methyl tert-butyl ether) SP3->SP4 SP5 Centrifugation & Collection of Supernatant SP4->SP5 SP6 Evaporation & Reconstitution in Mobile Phase SP5->SP6 CD1 For D/L Enantiomer Separation SP6->CD1 CD2 Design of Experiments (DOE) Optimize 5 Factors (28 Runs) CD1->CD2 Yes LC1 Chromatography: HILIC or RP-LC Column CD1->LC1 No CD3 Chiral Derivatization Reaction CD2->CD3 CD3->LC1 LC2 Mass Spectrometry: ESI Negative Mode, MRM LC1->LC2 LC3 Data Acquisition LC2->LC3 DA1 Peak Integration & Review LC3->DA1 DA2 Calibration Curve (Internal Standard Method) DA1->DA2 DA3 Concentration Calculation DA2->DA3

Detailed Experimental Protocols

Sample Preparation Protocol

Materials:

  • Human plasma samples
  • Internal Standard (IS): Stable isotope-labeled glyceric acid (if available)
  • Methanol, Acetonitrile (LC-MS grade)
  • Methyl tert-butyl ether (MTBE)
  • Formic acid (MS grade)

Procedure:

  • Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.
  • Add Internal Standard: Spike with an appropriate volume of the Internal Standard solution.
  • Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile. Vortex vigorously for 60 seconds.
  • Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 500 µL of MTBE. Vortex for 2 minutes.
  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes. Carefully collect the upper organic layer.
  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of initial mobile phase (e.g., water with 0.1% formic acid or a high aqueous content for HILIC). Vortex and transfer to an LC vial for analysis [3] [1].
Chiral Derivatization Protocol for D/L-Glyceric Acid Separation

For the individual analysis of D- and L-glyceric acid enantiomers, a chiral derivatization LC-MS/MS method is required.

Materials:

  • Chiral derivatization reagent
  • EDC (1-(3-Dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride)
  • Pyridine
  • ACN/water (50/50, v/v)

Optimization Strategy:

  • Employ a Design of Experiments (DOE) approach for rapid and efficient optimization. A study demonstrated that optimizing 5 major factors in the derivatization could be predicted with only 28 measurements, increasing the yields of desired derivatives five-fold compared to non-optimized conditions [4] [5].

Procedure:

  • Reaction Mixture: Mix the standard or sample extract with the chiral derivatization reagent and EDC solution containing pyridine in ACN/water.
  • Incubation: Heat the mixture at 40°C for 30 minutes.
  • Dilution: After the reaction, dilute the mixture with ACN/water prior to LC-MS/MS analysis [6].
LC-MS/MS Instrumental Parameters

Chromatography:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a C8 column for derivatized analytes.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: For HILIC, start with a high percentage of B (e.g., 80-95%) and decrease for elution.
  • Flow Rate: 0.35 mL/min [3].
  • Column Temperature: 40°C.
  • Injection Volume: 5-10 µL.

Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI)
  • Ionization Mode: Negative
  • Ion Source Temperature: 500-600°C
  • Ion Spray Voltage: -4500 V
  • Curtain Gas: 25-35 psi
  • Collision Gas: Medium
  • MRM Transitions: Optimize for glyceric acid and the Internal Standard.

Table 1: Example Method Validation Parameters for Glyceric Acid Analysis

Validation Parameter Result / Value Acceptance Criteria Reference
Linear Range >0.99 R² > 0.99 [3]
Lower Limit of Quantification (LLOQ) Compound-dependent Precision <20%, Accuracy 80-120% [3]
Inter-day Precision 0.55–13.29% RSD ≤15% [3]
Intra-day Precision 0.62–13.90% RSD ≤15% [3]
Recovery 77.7–109.7% Consistent and high [3]
Matrix Effect 90.0–113.5% Consistent and minimal [3]

Data Analysis and Interpretation

Quantification and Validation

Quantification is typically performed using the internal standard method with a calibration curve. The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability.

Table 2: Key Applications and Clinical Relevance of Glyceric Acid Analysis

Application Context Matrix Key Findings / Relevance Reference
Breast Cancer Biomarker Discovery Human Plasma Glyceric acid included in a 26-marker panel for early diagnosis; method validated per FDA guidelines. [1]
Primary Hyperoxaluria Type II (PH2) Urine Elevated L-glyceric acid is a diagnostic hallmark of this rare genetic disorder. [2]
Chiral Metabolite Analysis Standard Solutions Chiral derivatization with DOE optimization allows precise quantification of D- and L-glyceric acid. [4] [5]
Carboxylic Acid Profiling Cow Feces & Ruminal Fluid Method comparison highlights importance of derivatization strategy for accurate CA quantification. [6]
Troubleshooting Common Issues
  • Poor Peak Shape: Ensure the HILIC column is properly equilibrated. Check mobile phase pH and buffer concentration.
  • Low Sensitivity: Re-optimize MRM transitions and collision energy. Check sample preparation recovery; evaporation should be complete and reconstitution volume appropriate.
  • Matrix Effects: Use a stable isotope-labeled internal standard to correct for suppression or enhancement. Ensure thorough sample cleanup via liquid-liquid extraction.
  • Inconsistent Derivatization: Strictly control reaction time, temperature, and reagent purity. The DOE approach is highly recommended for optimizing chiral derivatization [4].

Conclusion

The LC-MS/MS methods detailed herein provide robust and reliable protocols for the quantification of glyceric acid in biological matrices. The choice between direct HILIC-MS/MS analysis or RP-LC-MS/MS with derivatization depends on the specific research needs, such as the requirement for enantiomeric separation. The application of a structured optimization strategy, like DOE for derivatization, significantly enhances method performance. The successful application of these methods in clinical studies underscores their value in biomarker discovery and diagnostic development.

References

extraction and isolation of D-glyceric acid

Author: Smolecule Technical Support Team. Date: February 2026

D-Glyceric Acid Production and Analysis

Biotechnological Production via Microbial Fermentation

This method utilizes acetic acid bacteria to selectively oxidize glycerol into D-GA.

Protocol: Microbial Production Using Gluconobacter frateurii
  • Microbial Strain: Gluconobacter frateurii (or other Gluconobacter and Acetobacter species) [1] [2].
  • Culture Medium Preparation:
    • Prepare a standard culture medium containing glycerol as the primary carbon source. The carbon source can be pure glycerol or raw glycerol from biodiesel production [3].
    • If using raw glycerol containing methanol, consider using mutant strains selected for methanol tolerance to avoid inhibition of GA production [3].
  • Fermentation Process:
    • Inoculate the medium with the bacterial strain.
    • Incubate under aerobic conditions with strict control of aeration and agitation [2].
    • Optimize the initial glycerol concentration and aeration rate to maximize yield. One reported optimization achieved a D-GA yield of over 80 g/L [2].
  • Harvest and Initial Processing:
    • After fermentation, separate the bacterial cells from the culture broth via centrifugation.
    • The resulting supernatant contains D-GA, often in the form of a salt (e.g., sodium glycerate) [1].

The workflow below summarizes the key steps in microbial D-GA production.

G Start Start: Glycerol Feedstock A1 Medium Preparation (Pure or Raw Glycerol) Start->A1 A2 Inoculation with Gluconobacter frateurii A1->A2 A3 Aerobic Fermentation A2->A3 A4 Process Control: - Aeration Rate - Glycerol Concentration A3->A4 Optimize for Yield A5 Centrifugation (Cell Separation) A3->A5 A4->A3 Feedback Loop A6 Supernatant Containing D-Glyceric Acid/Salts A5->A6 End Crude Product for Downstream Processing A6->End

Catalytic Production via Glycerol Oxidation

This method employs heterogeneous catalysts for the selective oxidation of glycerol.

Protocol: Base-Free Oxidation Using Au-Pt Alloy Catalyst
  • Catalyst Synthesis: Au-Pt bimetallic alloy nanoparticles supported on a mixed-oxide (e.g., MgO-Al₂O₃ or ZnO-Al₂O₃) [4].
    • The support is prepared via methods like hydrotalcite synthesis followed by calcination.
    • Metal nanoparticles are loaded onto the support via wet chemical reduction to ensure high dispersion [4].
  • Reaction Setup:
    • Reactor: Standard batch reactor equipped with temperature control and an oxygen supply.
    • Conditions: Operate under mild, base-free aqueous conditions [4].
    • Substrate: Prepare an aqueous solution of glycerol.
  • Oxidation Process:
    • Add the catalyst to the glycerol solution.
    • Introduce molecular oxygen (O₂) as the oxidant.
    • Maintain reaction temperature typically between 50-60°C [4].
  • Product Recovery:
    • Separate the solid catalyst from the reaction mixture by filtration for potential reuse.
    • The liquid filtrate contains glyceric acid and other oxidation products.
Analytical Quantification and Separation

High-Performance Liquid Chromatography (HPLC) is the standard technique for separating and quantifying D-GA in complex mixtures like fermentation broth or reaction filtrates [5].

Protocol: HPLC-DAD Analysis of Glyceric Acid
  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD) [5].
  • Column: Commonly used columns include Aminex HPX-87H or similar ion-exclusion columns [5].
  • Mobile Phase: A dilute sulfuric acid solution (e.g., 3-5 mM H₂SO₄) is typically used in an isocratic elution mode [5].
  • Key Parameters:
    • Flow Rate: 0.5 - 0.6 mL/min [5].
    • Column Temperature: Methods often operate between 30°C and 70°C; lower temperatures (e.g., 30-45°C) are recommended to protect the stability of D-GA and other oxidation products like dihydroxyacetone (DHA) [5].
    • Detection Wavelength: 210 nm is frequently used [5].
  • Analysis:
    • The method can simultaneously quantify D-GA alongside other possible glycerol oxidation products (e.g., glycerol, glyceraldehyde, DHA, tartronic acid, glycolic acid, formic acid) [5].
    • Identify D-GA by its retention time against a pure standard. Quantify concentration using a calibrated standard curve.

Summary of Production Method Parameters

The table below compares key parameters for the two main production methods.

Parameter Biotechnological Production Catalytic Oxidation
Primary Agent Gluconobacter frateurii bacteria [2] Au-Pt/MgO-Al₂O₃ catalyst [4]
Conditions Aqueous medium, aerobic, ~30°C [2] Base-free aqueous solution, O₂, 50-60°C [4]
Key Optimized Parameters Glycerol concentration, aeration rate [2] Catalyst metal ratio (Au:Pt), support properties [4]
Reported Performance Yield: >80 g/L [2] Conversion: ~82%, Selectivity: ~62% [4]
Key Advantages High yield from renewable feedstock; enantioselective for D-isomer [2] [3] Continuous process potential; avoids biological contamination [6] [4]

Critical Experimental Considerations

  • Downstream Processing: The protocols above yield D-GA in a crude aqueous mixture. Subsequent isolation and purification steps, such as acid precipitation, solvent extraction, chromatography, or crystallization, are required to obtain a pure product [1] [3].
  • Handling and Safety: D-Glyceric acid is a skin and eye irritant. Consult the relevant Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE) including gloves and safety glasses [1].

References

sodium D-glycerate salt preparation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathways for Glycerate

The search results indicate that glycerate is an important precursor for other valuable biochemicals [1]. The following diagram summarizes the two main approaches for its production.

G cluster_chemical Chemical Route cluster_bio Biocatalytic Route Glycerate Synthesis Glycerate Synthesis Chemical Oxidation Chemical Oxidation Glycerate Synthesis->Chemical Oxidation Biocatalytic Production Biocatalytic Production Glycerate Synthesis->Biocatalytic Production Chemical Glycerate Output Crude Glycerate Chemical Oxidation->Chemical Glycerate Output Precursor: Glycerol Precursor: Glycerol Chemical Oxidation->Precursor: Glycerol Enzymatic Glycerate Output Crude Glycerate Biocatalytic Production->Enzymatic Glycerate Output Enzyme: Alditol Oxidase Enzyme: Alditol Oxidase Biocatalytic Production->Enzyme: Alditol Oxidase Requires Purification Requires Purification Precursor: Glycerol->Requires Purification Enzyme: Alditol Oxidase->Precursor: Glycerol

The most promising method mentioned for modern applications is the biocatalytic conversion of glycerol using alditol oxidase [1]. This enzymatic approach is often favored for its potential selectivity and efficiency.

Purification Protocol for Aqueous Glycerate Solutions

After synthesis, you will likely have an aqueous solution of glyceric acid that needs to be converted to its sodium salt and purified. The following workflow and detailed steps outline a robust method based on a related purification process for crude glycerol, which can be adapted for sodium glycerate [2].

G Aqueous Glyceric Acid Aqueous Glyceric Acid Acidification & Filtration Acidification & Filtration (pH 2-4, 50°C, 40 min) Aqueous Glyceric Acid->Acidification & Filtration Neutralization Neutralization (pH 7 with NaOH) Acidification & Filtration->Neutralization Ion Exchange Ion Exchange (Strong Cation H+ Resin) Neutralization->Ion Exchange Concentration Concentration (Rotary Evaporation) Ion Exchange->Concentration Pure Sodium Glycerate Pure Sodium Glycerate Concentration->Pure Sodium Glycerate

Step 1: Acidification and Filtration
  • Procedure: Place your aqueous glyceric acid solution in a flask. Under stirring, slowly add a mineral acid (such as phosphoric acid, H₃PO₄) until the pH reaches a value between 2 and 4 [2].
  • Temperature: Maintain the temperature at approximately 50°C during acidification [2].
  • Stirring: Stir the mixture for about 40 minutes to ensure complete reaction [2].
  • Filtration: After stirring, allow the mixture to stand for phase separation (if applicable). Then, filter the solution through a 0.45 µm filter to remove any precipitated impurities or fatty acids [2].
Step 2: Neutralization to Form Sodium Salt
  • Procedure: To the filtered solution from Step 1, slowly add a sodium hydroxide (NaOH) solution while stirring until the pH is neutralized to 7.0 [2]. This step converts glyceric acid to its sodium salt.
  • Filtration: Filter the solution again through a 0.45 µm filter to remove any inorganic salts formed during neutralization [2].
Step 3: Ion Exchange Chromatography

This step removes residual ionic impurities.

  • Column Packing: Use a strong cation exchange resin in the H+ form (e.g., Amberlyst 15). Pre-treat the resin by swelling it in methanol (25% w/w) before packing it into a glass column [2].
  • Loading: Pass the neutralized sodium glycerate solution through the resin bed at a controlled flow rate. A flow rate of 15 mL/min has been effective in similar purifications, though this may need optimization for your specific column size [2].
  • Collection: Collect the eluent, which now contains purified sodium glycerate.
Step 4: Concentration and Final Product Recovery
  • Solvent Removal: Use a rotary evaporator to remove the water and concentrate the solution under reduced pressure [2]. Low-temperature evaporation is preferable to prevent decomposition.
  • Drying: For a solid powder, transfer the concentrated solution to a dish and dry it further in a vacuum oven.

Expected Outcomes and Analysis

After purification, you can analyze your product using the following techniques:

Table 1: Key Purity Metrics and Analytical Methods

Parameter to Assess Target Recommended Analytical Method Notes
Glycerate Purity >98% High-Performance Liquid Chromatography (HPLC) Use a styrene-divinylbenzene copolymer column (Hi-Plex H) with a refractive index detector [3].
Ionic Impurities Minimized Conductivity measurement or ion chromatography The success of the ion exchange step can be monitored this way.
Final Form Solid powder or concentrated solution Visual inspection and weight measurement

Application Notes for Researchers

  • pH Control: Precise pH adjustment during acidification is critical, as it directly influences the precipitation of impurities. The optimal range is often narrow and should be strictly adhered to [2].
  • Resin Selection: A strong cation exchange resin like Amberlyst 15 is recommended because it effectively removes metal ions and other cationic contaminants, which is essential for obtaining a high-purity product suitable for pharmaceutical applications [2].
  • Scale-Up Considerations: For larger-scale production, the biocatalytic route using alditol oxidase may offer better selectivity and lower environmental impact compared to traditional chemical oxidation [1].

References

Application Notes: Chiral LC-MS/MS for Glyceric Acid Configuration in Human Urine

Author: Smolecule Technical Support Team. Date: February 2026

Glyceric acid is a highly polar chiral carboxylic acid whose stereoisomer quantification is crucial for accurately diagnosing rare inherited metabolic diseases. Specifically, elevated excretion of the D-enantiomer is associated with D-glyceric aciduria, while elevated L-enantiomer is found in L-glyceric aciduria (also known as Primary Hyperoxaluria Type 2). Differentiating between these is essential for correct diagnosis and treatment [1].

The following protocol details a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the specific determination of D- and L-glyceric acid in human urine.


Detailed Experimental Protocol

Sample Preparation

The method requires minimal sample preparation. Urine samples can be essentially untreated and directly injected after centrifugation or filtration to remove particulate matter [1].

Liquid Chromatography Conditions

The core of the method is the chiral separation achieved with a specific stationary phase [1].

Table 1: Liquid Chromatography Conditions

Parameter Specification
Column Type Narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column
Mobile Phase Triethylamine acetate, pH 4.1, with 10% methanol
Separation Satisfactory separation of enantiomers; L-glyceric acid elutes at 3.6 minutes, D-glyceric acid at 4.5 minutes
Mass Spectrometry Conditions

The LC column is directly interfaced with a triple quadrupole mass spectrometer operating in tandem MS (MS/MS) mode for high specificity [1].

Table 2: Mass Spectrometry Conditions

Parameter Specification
Instrumentation Triple Quadrupole Tandem Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Ion Mode Negative Ion Mode
Detection Multiple Reaction Monitoring (MRM) using three specific parent-to-daughter transitions

This experimental workflow can be visualized in the following diagram, which summarizes the key steps from sample to result:

G Glyceric Acid Analysis Workflow (W: 760px) UrineSample Urine Sample SamplePrep Minimal Preparation (Centrifugation/Filtration) UrineSample->SamplePrep ChiralLC Chiral Separation SamplePrep->ChiralLC MSMS MS/MS Detection (Negative ESI, MRM) ChiralLC->MSMS DataAnalysis Data Analysis (Stereoisomer Quantification) MSMS->DataAnalysis Diagnosis Diagnostic Output DataAnalysis->Diagnosis

Key Applications and Findings

  • Clinical Diagnosis: This method allows for the definitive diagnosis of D-glyceric aciduria and the differentiation between Primary Hyperoxaluria Type 1 and Type 2 by confirming the configuration of the excreted glyceric acid [1].
  • Confirmation of Cases: The application of this method confirmed three cases of D-glyceric aciduria from three different families [1].
  • Baseline Metabolite Level: The method is sensitive enough to detect glyceric acid stereoisomers in control urine samples from healthy individuals, where the L-glyceric form was consistently found to be the predominant metabolite [1].

Important Considerations and Methodological Notes

  • Chiral Stationary Phase: The successful enantiomeric separation hinges on the use of a ristocetin A-based chiral column. Alternative chiral columns may not provide the same resolution.
  • Specificity of MRM: The use of three specific MRM transitions significantly enhances the analytical specificity, reducing the potential for interference from other compounds in the urine matrix.
  • Historical Context and Instrument Evolution: It is important to note that this specific method was published in 2002. While the fundamental principles of chiral separation and MRM remain valid, mass spectrometry instrumentation has advanced considerably. Modern systems may offer improved sensitivity, speed, and resolution. You are encouraged to adapt these core principles to the capabilities of your current laboratory equipment.

References

glyceric acid chromatographic separation methods

Author: Smolecule Technical Support Team. Date: February 2026

Glyceric Acid Analysis: Application Notes

Analysis Objective This document details a protocol for the separation, identification, and quantification of glyceric acid in complex aqueous samples, such as reaction mixtures from electrochemical processes or biological fluids. The method is designed to resolve glyceric acid from other structurally similar compounds like glycerol, dihydroxyacetone, and glyceraldehyde.

Method Selection and Rationale High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing glyceric acid, especially in aqueous samples. The development of a simple and robust HPLC method using a diode array detector (DAD) is particularly advantageous. This method can simultaneously detect and quantify eight different glycerol electrooxidation reaction (GEOR) products, including glyceric acid, in a single run [1]. The method has been successfully applied to real electrochemical systems.

For specific clinical applications requiring the distinction between L- and D-glyceric acid enantiomers, chiral separation techniques are necessary. This can be achieved using specialized anion-exchanger chiral stationary phases in HPLC [2] or by Gas Chromatography (GC) with a suitable chiral column after derivatization [3].

Detailed Experimental Protocols

Protocol 1: HPLC-DAD for Glyceric Acid and Related Products

This protocol is adapted from a validated method for analyzing glycerol electrooxidation products [1].

  • 1. Instrumentation and Consumables

    • HPLC System: Equipped with a Quaternary Pump, Autosampler, and Diode Array Detector (DAD).
    • Column: Aminex HPX-87H ion-exclusion column (300 x 7.8 mm) or equivalent.
    • Mobile Phase: 5 mM aqueous sulfuric acid (H₂SO₄).
    • Guard Column: Recommended to protect the analytical column.
  • 2. Chromatographic Conditions

    • Flow Rate: 0.5 mL/min [1].
    • Injection Volume: 20 µL [1].
    • Column Temperature: 35°C (Note: Some methods use higher temperatures, but lower temperatures help preserve the stability of certain products like glyceric acid [1]).
    • Detection Wavelength: 210 nm [1].
  • 3. Sample Preparation Aqueous samples should be centrifuged or filtered (e.g., 0.2 µm nylon membrane) to remove particulate matter. Dilution may be required to fit the calibration range.

  • 4. Analytical Procedure

    • Equilibrate the column with the mobile phase for at least 30 minutes.
    • Create a calibration curve using authentic standards of glyceric acid at a minimum of five concentrations.
    • Inject samples and standards following the established conditions.
    • Identify glyceric acid by comparing its retention time to the standard and confirm with spectral data from the DAD.

The workflow for this HPLC-DAD analysis is outlined below.

start Start Analysis prep Sample Preparation (Centrifuge/Filter) start->prep equil Equilibrate HPLC Column with Mobile Phase prep->equil calibrate Inject Glyceric Acid Standard Solutions equil->calibrate run Inject Prepared Sample calibrate->run detect DAD Detection at 210 nm run->detect analyze Analyze Data (Retention Time, Calibration) detect->analyze end Generate Report analyze->end

Protocol 2: GC-MS Analysis via Derivatization

For complex matrices or when analyzing multiple metabolite classes, GC-MS offers high sensitivity and resolution.

  • 1. Instrumentation and Consumables

    • GC-MS System: Equipped with an autosampler.
    • GC Column: Standard non-polar or mid-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Reagents: Ethyl acetate, methoxyamine hydrochloride, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • 2. Sample Preparation and Derivatization

    • Liquid-Liquid Extraction: Acidify the sample and extract metabolites using ethyl acetate [4].
    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups [4].
    • Silylation: Add MSTFA to derivative acidic protons, forming trimethylsilyl (TMS) derivatives [4].
  • 3. GC-MS Conditions

    • Injection: Split or splitless mode at 250°C.
    • Oven Program: Ramp from 60°C to 300°C at 5-10°C/min.
    • Carrier Gas: Helium, constant flow.
    • MS Detection: Electron Impact (EI) mode; use Selected Ion Monitoring (SIM) for higher sensitivity [4].

Method Validation and Data

The following table summarizes key validation parameters for the HPLC-DAD method as applied to GEOR products [1].

Table 1: Key Analytical Parameters for GEOR Product Separation via HPLC-DAD

Parameter Details / Value Notes
Analytical Technique HPLC with DAD Detection Single-detector setup [1].
Separation Column Aminex HPX-87H Ion-exclusion column [1].
Mobile Phase 5 mM H₂SO₄ Isocratic elution [1].
Quantifiable Products Glyceric acid, glycerol, dihydroxyacetone, glyceraldehyde, formic acid, and others. Simultaneous analysis of 8 products [1].
Application Product distribution analysis in glycerol electrooxidation (GEOR). pH-dependent selectivity changes observed [1].

Applications and Troubleshooting

  • Primary Applications:

    • Electrocatalysis Research: Quantifying product selectivity in the glycerol electrooxidation reaction (GEOR) to evaluate catalyst performance [1].
    • Clinical Diagnostics: Determining L-glycerate levels in urine and plasma for diagnosing inborn errors of metabolism like Primary Hyperoxaluria Type 2 [5].
  • Common Challenges and Solutions:

    • Peak Overlap: If glyceric acid co-elutes with other compounds, consider using an indirect quantification approach [1], optimizing the column temperature, or employing a different column chemistry.
    • Low Sensitivity: For trace analysis, switch to GC-MS with derivatization or use LC-MS/MS for higher specificity and sensitivity [4] [2].

The relationship between analytical techniques and their primary applications is illustrated in the following diagram.

hplc HPLC-DAD (Ion-Exclusion) app1 Electrochemical Reaction Monitoring hplc->app1 gcms GC-MS (with Derivatization) app2 Metabolite Profiling in Complex Matrices gcms->app2 chiral Chiral HPLC/GC app3 Clinical Diagnosis (Enantiomer-Specific) chiral->app3

References

Comprehensive Analytical Methods for Glyceric Acid Identification in Biological Samples Using High-Resolution Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glyceric Acid Analysis

Glyceric acid (2,3-dihydroxypropanoic acid) is a small organic acid with significant relevance in human metabolism, particularly in pathological conditions such as hyperoxaluria, glyceric aciduria, and other metabolic disorders. The accurate identification and quantification of glyceric acid in biological matrices presents substantial analytical challenges due to its high polarity, low molecular weight, and presence in complex biological samples at varying concentrations. High-resolution mass spectrometry (HRMS) has emerged as a powerful technique for addressing these challenges, offering superior mass accuracy and resolution that enable definitive identification of glyceric acid alongside other metabolites in comprehensive metabolic profiling.

The clinical significance of glyceric acid monitoring spans multiple domains, from newborn screening for inborn errors of metabolism to therapeutic drug monitoring and research on metabolic pathways. Traditional analytical approaches, particularly gas chromatography-mass spectrometry (GC-MS) of derivatized samples, have long served as the workhorse for organic acid analysis in metabolic laboratories. However, liquid chromatography (LC) coupled to HRMS platforms has gained prominence due to reduced sample preparation requirements, faster analysis times, and improved detection capabilities for polar metabolites without derivatization.

Table 1: Clinical Significance of Glyceric acid in Metabolic Disorders

Condition/Disease Role of Glyceric acid Typical Concentration Range Biological Matrix
Primary Hyperoxaluria Type 2 Diagnostic biomarker, accumulates due to GRHPR deficiency Significantly elevated (μM-mM range) Urine, Plasma
Glyceric Aciduria Primary metabolic marker Highly elevated Urine
Diabetes Mellitus Potential biomarker for complications Moderate elevation Serum, Urine
Cardiorenal Syndrome Associated with oxidative stress Variable Plasma, Urine

Sample Preparation Protocols

Urine Sample Collection and Preprocessing

Proper sample collection and preparation are critical steps in ensuring accurate and reproducible glyceric acid quantification. For urine analysis, collect mid-stream urine samples in sterile containers without preservatives. Immediately after collection, centrifuge samples at 3,000 × g for 10 minutes at 4°C to remove particulate matter. Aliquot the supernatant into cryovials and store at -80°C until analysis. Avoid multiple freeze-thaw cycles (maximum 2 cycles recommended) to prevent metabolite degradation. For quantitative analysis, normalize samples to creatinine concentration (typically adjusting to 0-2 mM creatinine) to account for variations in urine dilution [1].

For clinical validation samples, adhere to standardized protocols such as those described in the "Human tissue and medical research - Code of Conduct for Responsible Use" established by biomedical scientific societies. When working with biobanked samples stored at -20°C for extended periods (1-2 years), ensure sample integrity through quality control measures including measurement of baseline metabolic profiles and exclusion of samples with evidence of degradation [1].

Liquid-Liquid Extraction for LC-HRMS Analysis

For LC-HRMS analysis, sample preparation focuses on protein precipitation and extraction of polar metabolites. The protocol follows these steps:

  • Thaw frozen urine samples at 37°C in a water bath for complete solubilization of metabolites, then vortex mix for 30 seconds to ensure homogeneity.
  • Prepare extraction solution: 0.1% (v/v) formic acid in UPLC-MS grade water.
  • Combine samples: Mix 25 μL of creatinine-normalized urine with 350 μL of acidified water and 25 μL of internal standard mixture.
  • Internal standards selection: Include stable isotope-labeled analogs such as D₃-propionylglycine and ¹³C₄-3-hydroxybutyric acid for retention time alignment and quantification normalization [1].
  • Vortex mix the combined solution for 60 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet any insoluble material.
  • Transfer supernatant to LC vials with inserts for analysis.

This simplified preparation eliminates the need for derivatization, reducing processing time from hours to minutes compared to traditional GC-MS methods while maintaining compatibility with reversed-phase chromatography conditions [1].

Derivatization for GC-MS Analysis

For GC-MS analysis, chemical derivatization is essential to increase volatility and thermal stability of glyceric acid. The trimethylsilylation (TMS) procedure is widely used:

  • Acidify urine sample (100 μL) with 100 μL of 1M HCl to protonate organic acids.
  • Add solid sodium chloride to saturation, then extract with 500 μL of ethyl acetate:ethanol (3:1 v/v) mixture by vortexing for 5 minutes.
  • Centrifuge at 3,000 × g for 10 minutes to separate phases, then transfer the organic layer to a new derivatization vial.
  • Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
  • Add 50 μL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups, vortex, and incubate at 60°C for 90 minutes.
  • Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), vortex, and incubate at 60°C for 60 minutes to form TMS derivatives.
  • Cool to room temperature and transfer to GC vial for analysis.

The resulting 3TMS derivative of glyceric acid has a molecular formula of C₁₂H₃₀O₄Si₃ with a molecular weight of 322.6207 g/mol [2].

Instrumental Analysis Conditions

UHPLC-HRMS Conditions for Targeted Analysis

Liquid chromatography separation represents a cornerstone of the analytical method, with specific conditions optimized for glyceric acid resolution:

Table 2: UHPLC-HRMS Instrument Parameters for Glyceric acid Analysis

Parameter Configuration Alternative/Notes
Column Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) Other C18 columns with high polar retention
Column Temperature 22°C 25-40°C acceptable
Mobile Phase A 0.1% (v/v) formic acid in water Ammonium acetate/formate buffers for negative mode
Mobile Phase B 0.1% formic acid in 95% acetonitrile/5% water Methanol alternatives possible
Gradient Program 0-2 min: 0% B; 2-15 min: 0-30% B; 15-25 min: 30-95% B; 25-30 min: 95% B; 30-35 min: 0% B Adjust based on matrix complexity
Flow Rate 0.4 mL/min 0.2-0.6 mL/min depending on column dimensions
Injection Volume 2 μL 1-5 μL based on sensitivity requirements
Needle Wash Standard wash with weak/strong solvent Minimizes carryover

The chromatographic conditions are designed to retain and separate highly polar metabolites like glyceric acid while maintaining compatibility with mass spectrometric detection. The HSS T3 column chemistry provides excellent retention of polar compounds compared to traditional C18 columns, which often show inadequate retention for small organic acids [1].

High-Resolution Mass Spectrometry Acquisition

For glyceric acid detection, operate the HRMS system in negative ionization mode with the following parameters:

  • Ionization Source: Electrospray ionization (ESI)
  • Ion Polarity: Negative mode
  • Drying Gas Temperature: 250°C
  • Drying Gas Flow: 12 L/min
  • Nebulizer Pressure: 35 psig
  • Sheath Gas Temperature: 350°C
  • Sheath Gas Flow: 11 L/min
  • Capillary Voltage: 3,000 V
  • Nozzle Voltage: 500 V
  • Fragmentor Voltage: 125 V
  • Skimmer Voltage: 45 V
  • Octopole RF Voltage: 750 V

Acquire data in full scan mode with a mass range of m/z 50-1700 at high resolution (>20,000 resolution power). For targeted analysis, use parallel reaction monitoring (PRM) or MS/MS fragmentation with collision energies optimized for glyceric acid (typically 10-30 eV). Implement continuous mass calibration using reference mass compounds such as m/z 112.9856 and m/z 1033.9881 infused via a secondary pump to maintain mass accuracy below 2 ppm throughout the analysis [1].

The accurate mass of glyceric acid [M-H]⁻ ion is m/z 105.0193 with an expected retention time of approximately 1.5-2.5 minutes under these chromatographic conditions. For structural confirmation, monitor characteristic fragment ions including m/z 75.0085 (C₂H₃O₃⁻, loss of CH₂O) and m/z 59.0138 (C₂H₃O₂⁻) [1].

GC-MS Conditions for Derivatized Samples

For GC-MS analysis of TMS-derivatized glyceric acid, use the following instrument parameters:

  • Column: DB-5 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Carrier Gas: Helium at constant flow rate of 1.2 mL/min
  • Injection Temperature: 250°C
  • Injection Volume: 1 μL in split mode (split ratio 10:1)
  • Temperature Program: 100°C (hold 4 min), ramp at 4°C/min to 290°C (hold 10 min)
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Electron Energy: 70 eV
  • Mass Range: m/z 50-600

Under these conditions, the 3TMS derivative of glyceric acid shows characteristic fragment ions at m/z 189, 233, 245, 305, and 322 (molecular ion) [2]. The Kovats Retention Index for glyceric acid diTMS is approximately 1342 on non-polar columns [3].

Data Processing and Metabolite Identification

Workflow for Metabolite Identification

The identification process for glyceric acid follows a structured workflow that leverages the high mass accuracy and fragmentation capabilities of modern HRMS instruments. The confidence in identification increases with multiple lines of evidence, from accurate mass to spectral matching.

G RawData Raw HRMS Data PeakPicking Peak Picking/Feature Detection RawData->PeakPicking MassAccuracy Accurate Mass Measurement PeakPicking->MassAccuracy IsotopePattern Isotope Pattern Matching PeakPicking->IsotopePattern Fragmentation MS/MS Fragmentation PeakPicking->Fragmentation RTMatching Retention Time Matching PeakPicking->RTMatching ConfidentID Confident Identification MassAccuracy->ConfidentID Mass error < 3 ppm IsotopePattern->ConfidentID Isotope score > 80% Fragmentation->ConfidentID Spectral library match RTMatching->ConfidentID RT match with standard

Diagram 1: HRMS Metabolite Identification Workflow - This diagram illustrates the multi-step process for confident glyceric acid identification, incorporating accurate mass, fragmentation pattern, retention time, and isotope distribution evidence.

Data Preprocessing and Feature Detection

Process raw HRMS data using specialized software such as XCMS, MS-DIAL, or vendor-specific platforms. Key preprocessing steps include:

  • Peak picking: Use algorithms like centWave for LC-MS data or MassSpecWavelet for direct infusion data to detect chromatographic peaks [4].
  • Retention time alignment: Correct for minor retention time shifts between samples using obiwarp or similar algorithms.
  • Feature grouping: Group related ions (adducts, isotopes, in-source fragments) using CAMERA or RAMClustR to reconstruct metabolite features [4].
  • Missing value imputation: Apply minimal imputation for missing values while flagging potentially unreliable measurements.

For targeted analysis of glyceric acid, extract the chromatographic peak for the exact mass of [M-H]⁻ ion (m/z 105.0193) with a mass tolerance window of ±5 ppm. Integrate peak areas and normalize using internal standards to account for instrument variability and matrix effects [1].

Confidence Levels in Metabolite Identification

The metabolomics standards initiative (MSI) has established guidelines for reporting confidence in metabolite identifications. Apply these levels to glyceric acid identification:

Table 3: Confidence Levels for Glyceric acid Identification

Confidence Level Required Evidence Typical Data
Level 1 (Confirmed Structure) Matching to authentic standard using two orthogonal properties Accurate mass + MS/MS spectrum + matching RT to standard
Level 2 (Probable Structure) Library spectrum match or diagnostic evidence Accurate mass + MS/MS spectrum match to library
Level 3 (Tentative Candidate) Exact mass match to formula or class Accurate mass + isotope pattern match
Level 4 (Unambiguous Molecular Formula) Exact mass measurement only Accurate mass only

For clinical applications, aim for at least Level 2 identification, with Level 1 being preferred for definitive diagnosis. When using GC-MS, compare sample spectra to reference spectra in databases such as NIST Mass Spectral Library or the Fiehn Library [2]. For the 3TMS derivative of glyceric acid, the NIST reference spectrum (CAS 38191-87-6) provides definitive identification when match quality exceeds 80% [2].

Method Validation and Quality Assurance

Analytical Validation Parameters

For clinical implementation, validate the analytical method according to recognized standards such as NEN-EN-ISO 15189 or FDA Bioanalytical Method Validation. Key validation parameters include:

  • Linearity: Establish over the physiological and pathological concentration range (e.g., 1-500 μM for urine samples) with correlation coefficient (R²) > 0.99.
  • Accuracy: Demonstrate 85-115% recovery of known standards across the quantification range.
  • Precision: Evaluate intra-day and inter-day precision with coefficient of variation (CV) < 15% at lower limit of quantification and < 20% at the limit of quantification.
  • Limit of Detection (LOD) and Quantification (LOQ): Determine using signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Matrix Effects: Evaluate using post-column infusion experiments and calculate matrix factors.
  • Carryover: Assess by injecting blank samples after high-concentration calibrators.

Cross-validate against established methods when transitioning from GC-MS to LC-HRMS platforms. Studies have demonstrated superior performance of LC-QTOF/MS compared to GC-MS for organic acid analysis in ERNDIM quality assurance schemes, with improved accuracy and precision across multiple metabolites [1].

Quality Control Procedures

Implement comprehensive quality control measures throughout the analytical process:

  • System Suitability Test: Perform daily using reference standards to verify instrument performance.
  • Quality Control Samples: Include pooled quality control (QC) samples at low, medium, and high concentrations throughout the batch.
  • Internal Standards: Use stable isotope-labeled analogs for normalization (when available) to correct for extraction efficiency and matrix effects.
  • Blank Samples: Process method blanks and extraction blanks to monitor contamination.
  • Reference Materials: Incorporate certified reference materials when available or characterized pooled samples.

For untargeted metabolomics, implement pooled QC samples created by combining aliquots from all samples in the study. Inject these throughout the batch to monitor system stability and enable data normalization using algorithms such as quality control-based robust LOESS signal correction (QCRLSC).

Applications in Disease Research

Inborn Errors of Metabolism

The primary application of glyceric acid analysis is in the diagnosis and monitoring of inborn errors of metabolism, particularly primary hyperoxaluria type 2 (PH2) and glyceric aciduria. PH2 results from deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to accumulation of glyceric acid and oxalic acid. In suspected cases, measure both glyceric acid and oxalic acid simultaneously using validated HRMS methods. The diagnostic ratio of glyceric acid to other metabolites provides distinctive patterns, with PH2 typically showing significant elevation of both glyceric acid and oxalate compared to healthy controls or other metabolic disorders.

Recent advances in LC-QTOF/MS methods have enabled simultaneous quantification of 71 biomarkers for various IEMs, including glyceric acid, in a single analysis with minimal sample preparation. This comprehensive approach facilitates differential diagnosis and may detect unexpected metabolic abnormalities in complex cases [1].

Complex Disease Biomarker Discovery

Beyond classical metabolic disorders, glyceric acid has emerged as a potential biomarker in complex diseases. In diabetes research, altered glyceric acid levels have been associated with complications including diabetic nephropathy and cardiovascular disease. Integrative approaches combining UHPLC-HRMS with computational biology have revealed metabolic perturbations in conditions such as cardiorenal syndrome, where glyceric acid may serve as an indicator of oxidative stress and cellular damage [5] [6].

In nutrimetabolomics, glyceric acid profiles may reflect dietary patterns and gut microbiome activity, offering insights into host-microbiome interactions and their relationship to disease states. The application of high-resolution mass spectrometry in longitudinal studies enables tracking of glyceric acid dynamics in response to interventions, providing a powerful tool for personalized medicine approaches.

Troubleshooting and Technical Considerations

Common Analytical Issues and Solutions

Even with robust methods, analytical challenges may arise during glyceric acid analysis:

  • Poor Chromatographic Retention: For highly polar glyceric acid, consider HILIC chromatography as an alternative to reversed-phase. HILIC methods using amide or diol columns improve retention while maintaining MS compatibility [7].
  • Matrix Effects: Biological matrices can cause ion suppression or enhancement. Use stable isotope-labeled internal standards when available, or employ standard addition methods for quantification.
  • In-source Fragmentation: Glyceric acid may undergo decarboxylation in the ion source. Optimize source parameters (temperature, voltages) to minimize in-source fragmentation while maintaining sensitivity.
  • Carryover: Implement extensive wash steps in the autosampler and consider injecting blanks between samples with high concentration differences.
Method Adaptation for Different Matrices

While this protocol focuses on urine analysis, glyceric acid quantification in other matrices requires modifications:

  • Plasma/Serum: Precipitate proteins with cold acetonitrile (2:1 v/v), evaporate supernatant, and reconstitute in mobile phase.
  • Cerebrospinal Fluid (CSF): Minimal preparation needed due to low protein content; dilute 1:5 with mobile phase and inject.
  • Tissue Homogenates: Homogenize tissue in saline (1:5 w/v), followed by protein precipitation and extraction.
  • Cell Culture: Quench metabolism rapidly, extract with cold methanol:water mixture, and analyze supernatant.

For each matrix, establish matrix-specific reference ranges and validate methods according to intended use, with more rigorous validation required for clinical diagnostics compared to research applications.

Conclusion

The protocols described herein provide comprehensive guidance for glyceric acid identification and quantification using high-resolution mass spectrometry. The combination of robust sample preparation, optimized chromatographic separation, and high-resolution mass detection enables reliable measurement of glyceric acid across biological matrices for both research and clinical applications. The method flexibility allows implementation on various HRMS platforms while maintaining data quality, with LC-HRMS offering advantages in throughput and simplicity compared to traditional GC-MS methods.

As mass spectrometry technology continues to advance, with improvements in sensitivity, resolution, and acquisition speed, the applications for glyceric acid analysis will expand further. Integration with multi-omics approaches and implementation in large-scale epidemiological studies will clarify the role of glyceric acid in health and disease, potentially revealing new diagnostic and therapeutic opportunities.

References

Application Note: Glyceric Acid Analysis Using Compound Discoverer Software

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glyceric acid is an important organic acid within primary metabolism. Its quantitative and qualitative analysis in complex biological samples provides valuable insights in various research fields, including clinical diagnostics, nutritional studies, and plant physiology. This application note details a robust protocol for identifying and quantifying glyceric acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and Thermo Scientific Compound Discoverer software. The method is adapted from established untargeted metabolomics workflows [1].

Experimental Design and Sample Preparation

Sample Collection and Extraction

The foundational step for successful analysis is a standardized sample preparation protocol that ensures maximum metabolite recovery while minimizing degradation.

Materials:

  • Solvents: Methanol, methyl-tert-butyl-ether (MTBE), water (all UHPLC-MS grade).
  • Internal Standard: Testosterone-D3 (or other suitable isotope-labeled standard) [1].
  • Equipment: Refrigerated centrifuge, vortex mixer, ultrasonic bath, polypropylene tubes.

Protocol:

  • Thawing & Clarification: Thaw frozen samples (e.g., plasma, saliva, tissue homogenates) on ice and centrifuge at 3,500 × g for 10 minutes at 4°C to remove insoluble materials [1].
  • Protein Precipitation: Add a pre-cooled methanol/MTBE/water mixture (1:3:1 ratio, 1 mL per sample) to the supernatant [1].
  • Metabolite Extraction: Vortex the mixture vigorously, shake for 10 minutes, and then incubate in an ice-cooled ultrasonication bath for 10 minutes [1].
  • Phase Separation: Add 500 μL of UHPLC-grade methanol/water (1:3) to the homogenate. Vortex and centrifuge for 5 minutes at 4°C to achieve phase separation. Polar metabolites, including glyceric acid, will be in the lower aqueous phase [1].
  • Preparation for Analysis: Transfer an equal volume (e.g., 300 μL) of the lower aqueous phase to a fresh tube. Dry the sample under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 80% (v/v) methanol and 20% (v/v) water before injection into the LC-MS system [1].
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Accurate LC-MS analysis is critical for separating glyceric acid from isobaric compounds and achieving high-quality mass spectra.

LC Conditions [1]:

  • Column: C18 column (e.g., Zorbax, 50 × 2.1 mm, 1.8 μm).
  • Mobile Phase:
    • Negative Mode: Solvent A: 5 mM ammonium formate (pH 8); Solvent B: Methanol.
  • Gradient:
    • 0–1 min: 5% B
    • 1–14 min: 5–100% B
    • 14–16 min: 100% B
    • 16–16.5 min: 100–5% B
    • 16.5–20 min: 5% B (re-equilibration)
  • Flow Rate: 350 μL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL

MS Conditions [1]:

  • Mass Spectrometer: High-resolution instrument (e.g., Q Exactive Plus Orbitrap).
  • Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode.
  • Data Acquisition: Full-scan MS (m/z range 70-1050) with data-dependent MS/MS (dd-MS2) for top ions.
  • Key Settings:
    • Spray Voltage: 3.2 kV
    • Capillary Temperature: 320°C
    • Sheath Gas Flow: 40 arb
    • Aux Gas Flow: 10 arb

Data Processing with Compound Discoverer

Compound Discoverer software transforms raw LC-MS data into actionable insights through a customizable workflow designed for small molecule analysis [2]. The following diagram illustrates the core data processing steps.

G Start Start: Raw LC-MS Files Step1 Peak Detection & Alignment Start->Step1 Step2 Background Ion Subtraction Step1->Step2 Step3 Compound Grouping (Adducts, Fragments) Step2->Step3 Step4 Annotation & ID Step3->Step4 Step5 Statistical Analysis Step4->Step5 End Final Report Step5->End

Workflow Setup and Key Parameters

Configure a Compound Discoverer workflow for untargeted analysis. The table below summarizes the critical parameters for each processing step, based on published methods [1].

Table 1: Key Parameters for Compound Discoverer Processing Workflow

Processing Step Parameter Recommended Setting Purpose
Peak Detection Mass Tolerance 5 ppm [1] Accurate compound detection
Retention Time Tolerance 0.2 min [1] Align peaks across samples
Signal Intensity Threshold 100,000 - 1,000,000 [1] Filter low-abundance noise
Annotation Databases mzCloud, HMDB, KEGG [1] High-confidence compound ID
Fragmentation Score Use mzLogic/FISh [2] Rank identification confidence
Statistical Analysis Normalization Total Spectral Intensity [1] Correct for sample variation
Multivariate Analysis PCA, OPLS-DA (in SIMCA) [1] Identify significant changes

Key Software Features:

  • mzLogic: This tool helps rank putative identifications by leveraging real fragmentation data from mzCloud, analyzing common fragment ions and substructures in unknown spectra to match them with database candidates [2].
  • Quality Control (QC): Incorporate pooled QC samples analyzed throughout the data acquisition batch. Compound Discoverer can use these to correct for batch effects over time using methods like SERRF QC, ensuring data quality [2].

Identification and Statistical Analysis of Glyceric Acid

Targeted Identification of Glyceric Acid

To confidently identify glyceric acid, cross-reference multiple data points:

  • Accurate Mass: Match the deprotonated ion [M-H]⁻ of glyceric acid (C₃H₆O₄, m/z 105.0197) with a tight mass tolerance (e.g., 5 ppm) [1].
  • Retention Time: Compare against an authentic standard analyzed under identical conditions.
  • MS/MS Spectrum: Acquire a fragmentation spectrum and compare it against a reference spectrum from the mzCloud library for definitive confirmation [2].
Statistical and Pathway Analysis

After processing, results are exported for statistical analysis to uncover biological significance.

  • Multivariate Analysis: Import the normalized peak intensity table into software like SIMCA for Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) [1]. Glyceric acid can be highlighted as a potential biomarker if it has a high Variable Importance in Projection (VIP) score and a statistically significant p-value (e.g., p < 0.05) [1].
  • Pathway Analysis: Upload the list of significant metabolites, including glyceric acid, to online platforms such as MetaboAnalyst 5.0 to perform pathway enrichment analysis. This determines which metabolic pathways are most perturbed in your study [1].

The data interpretation process involves moving from raw data to biological insight, as shown in the following workflow.

G Data Normalized Peak Intensities Stats Multivariate Statistics (PCA, OPLS-DA) Data->Stats SigHits Significant Metabolites Stats->SigHits Pathway Pathway Analysis (MetaboAnalyst) SigHits->Pathway Insight Biological Interpretation Pathway->Insight

Discussion and Conclusion

This protocol provides a comprehensive framework for the reliable analysis of glyceric acid. The strength of using Compound Discoverer lies in its ability to streamline the entire process, from raw data to statistical results, within a single, customizable platform [2]. The integration of high-resolution mass spectrometry, rigorous data processing parameters, and advanced statistical tools allows researchers to not only identify glyceric acid with high confidence but also to understand its role in the broader metabolic network.

For the most current developments and advanced applications, such as non-targeted PFAS analysis, users can refer to webinars and user meetings announced on the official Compound Discoverer community pages [3].

References

Glyceric Acid Biotransformation: Application Notes and Protocols for Microbial Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glyceric Acid and Its Biotechnological Significance

Glyceric acid (GA) is an organic acid with growing importance in pharmaceutical, food, and chemical industries. This three-carbon molecule contains both hydroxyl and carboxyl functional groups, making it a valuable chemical building block for various synthetic applications. GA has demonstrated biological activity in several contexts, including as a potential liver stimulant and cholesterolytic agent, and its calcium salt has been shown to accelerate ethanol and acetaldehyde oxidation in animal studies [1]. GA-based esters also exhibit antitrypsin activity, and novel oligoesters based on GA derivatives show promise for pharmaceutical applications such as drug delivery systems [1]. Despite its potential, GA remains an expensive reagent for investigational use, primarily due to limitations in conventional production methods.

The surplus of crude glycerol from biodiesel production has created an opportunity for developing sustainable bioprocesses for GA production. Approximately 10% of biodiesel production volume consists of glycerol as a byproduct, leading to massive quantities of crude glycerol that require valorization [2] [1]. With global biodiesel production projected to reach 55 billion liters by 2031, an estimated 5.5 billion liters of crude glycerol will be generated annually [2]. This abundant, low-cost feedstock provides an economic incentive for developing efficient biotransformation processes to convert glycerol into value-added chemicals like glyceric acid.

Production Routes Overview

Comparison of Production Methods
Production Method Catalyst/Organism Yield Advantages Limitations
Chemical Synthesis Metal catalysts Varies Established process Harsh conditions, lower selectivity
Microbial Fermentation Gluconobacter frateurii, Acetobacter tropicalis 101.8-136.5 g/L [1] High yields, enantiomeric control Complex downstream processing
Resting Cell Biotransformation G. frateurii, G. oxydans 2.07 g/L/h DHA productivity [3] Cleaner production, reduced media costs Requires cell cultivation step

Biological transformation routes generally employ acetic acid bacteria from genera such as Gluconobacter and Acetobacter, which possess efficient oxidative metabolism for converting glycerol to value-added products [3] [1]. These microorganisms naturally produce membrane-bound alcohol dehydrogenases (mADH) that catalyze the oxidation of glycerol to glyceric acid [1]. The enantiomeric composition of the resulting GA varies by microbial strain, with some species like Acetobacter tropicalis producing optically pure D-GA with up to 99% enantiomeric excess (ee) [1]. This stereoselectivity is particularly valuable for pharmaceutical applications where specific enantiomers are required for biological activity.

Microbial Platforms for Glyceric Acid Production

Microbial Strain Performance
Microbial Strain Glycerol Concentration Glyceric Acid Titer Enantiomeric Excess (ee) Process Conditions
Gluconobacter frateurii NBRC103465 Not specified 136.5 g/L 72% D-GA [1] Jar fermentor, optimized conditions
Acetobacter tropicalis NBRC16470 200 g/L 101.8 g/L 99% D-GA [1] Jar fermentor, 4-day incubation
Gluconobacter oxydans Not specified Primarily DHA producer [3] Not applicable Resting cells in water
Acetobacter tropicalis NBRC16470 10% (v/v) glycerol 22.7 g/L D-GA [4] Not specified Jar fermentor with yeast extract

The selection of an appropriate microbial platform is critical for efficient GA production. Acetic acid bacteria have emerged as the most effective biocatalysts for this biotransformation, with significant differences in productivity and enantioselectivity observed between strains [1]. Screening of 162 acetic acid bacterial strains revealed that GA productivity and enantiomeric composition differed significantly across strains, with most tested Acetobacter and Gluconacetobacter strains capable of producing 1.8 to 9.3 g/L GA from 10% (v/v) glycerol when intact cells were used as the enzyme source [1]. Acetobacter tropicalis NBRC16470 was identified as the best GA producer, particularly for the production of D-glyceric acid with high enantiomeric purity [4].

The oxidative metabolism of glycerol in these bacteria primarily occurs through the action of membrane-bound alcohol dehydrogenases (mADH), which catalyze the oxidation of glycerol to glyceraldehyde, which is further oxidized to GA [1]. Gene disruption analysis in G. oxydans IFO12528 confirmed that the mADH-encoding gene (adhA) is required for GA production, and purified mADH from this strain effectively catalyzed the oxidation of glycerol [1]. This understanding of the underlying enzymatic mechanism enables more targeted strain selection and engineering approaches for process optimization.

Protocol 1: Resting Cell Biotransformation Using Gluconobacter Strains

Principle

This protocol describes the use of non-growing resting cells of Gluconobacter strains suspended in water for the biotransformation of glycerol to glyceric acid (GA) and dihydroxyacetone (DHA). The resting cell approach offers operational advantages including simplified product separation, avoidance of secondary metabolites, and reduced media complexity compared to fermentative approaches [3]. This method facilitates a greener production process with reduced water and energy consumption while maintaining high productivity.

Materials
  • Microbial strains: Gluconobacter frateurii NBRC13465 and Gluconobacter oxydans NBRC14819
  • Growth medium: Standard glucose medium containing polypeptone (5 g/L), yeast extract (5 g/L), glucose (5 g/L), and MgSO₄·7H₂O (1 g/L), pH 6.5
  • Biotransformation substrate: Pure glycerol or crude glycerol (60-80% purity)
  • Salts solution: KH₂PO₄, K₂HPO₄, and MgSO₄
  • Equipment: Deep-well maximizer shaker, centrifuges, batch reactors, HPLC system for analysis
Procedure
  • Strain cultivation:

    • Inoculate strains in glucose medium and incubate at 30°C with shaking (1500 rpm) for 2 days [3].
  • Cell harvest:

    • Collect cells during the mid-exponential phase by centrifugation (optimal for conversion efficiency) [3].
    • Wash cells with sterile water to remove media components.
  • Resting cell biotransformation:

    • Suspend resting cells in water containing glycerol substrate.
    • For G. frateurii, adjust to pH 8.0; for G. oxydans, adjust to pH 6.0 [3].
    • Incubate at 30°C with shaking for up to 50 hours.
    • Use a high biomass-to-solution ratio to enhance conversion rates [3].
  • Process monitoring:

    • Monitor glycerol conversion and product formation over time using HPLC.
    • G. frateurii typically achieves ~50% glycerol conversion after 50 hours, producing both GA and DHA [3].
    • G. oxydans primarily produces DHA with minimal GA formation under these conditions [3].
Optimization Notes
  • Growth phase optimization: Cells harvested during mid-exponential phase show higher conversion rates compared to stationary phase cells [3].
  • pH influence: GA and DHA production in G. frateurii increases with higher initial pH, reaching maximum conversion at pH 8.0 [3].
  • Substrate concentration: Higher initial glycerol concentrations favor GA production over DHA in G. frateurii [3].

Protocol 2: Fermentation Production Using Acetobacter Tropicalis

Principle

This protocol utilizes growing cells of Acetobacter tropicalis in an optimized fermentation system for high-titer production of enantiomerically pure D-glyceric acid. The fermentation approach leverages the microorganism's native metabolic pathways during active growth, potentially leading to higher overall productivities compared to resting cell systems.

Materials
  • Microbial strain: Acetobacter tropicalis NBRC16470
  • Growth medium: Glycerol (150-200 g/L), yeast extract (20 g/L), KH₂PO₄ (0.9 g/L), K₂HPO₄ (0.1 g/L), MgSO₄·7H₂O (1 g/L) [1] [4]
  • Equipment: 5-L jar fermentor with pH and dissolved oxygen control, HPLC system with chiral column for enantiomeric analysis
Procedure
  • Seed culture preparation:

    • Inoculate A. tropicalis from stock culture into glucose medium.
    • Incubate at 30°C for 2 days with shaking.
  • Fermentation process:

    • Transfer seed culture to fermentor containing production medium with 15% (v/v) glycerol and 20 g/L yeast extract [4].
    • Maintain temperature at 30°C.
    • Adjust pH to neutral or slightly alkaline conditions (pH 7.0-9.0) to favor GA production [1].
    • Maintain adequate aeration through agitation and oxygen supply.
  • Process monitoring:

    • Monitor cell growth, glycerol consumption, and GA production over 4 days.
    • Under optimized conditions, A. tropicalis can produce 22.7 g/L D-GA from 200 g/L glycerol in a 4-day incubation period [4].
Advanced Optimization
  • Strain screening: Evaluate multiple strains for productivity and enantioselectivity, as these characteristics vary significantly among acetic acid bacteria [1].
  • Medium optimization: Supplementation with yeast extract (20 g/L) significantly enhances D-GA productivity [4].
  • Glycerol concentration: High initial glycerol concentrations (up to 200 g/L) can be utilized, but may require fed-batch approaches to avoid substrate inhibition.

Downstream Processing and Product Recovery

Product Recovery Methods
Recovery Step Method Conditions Outcome Efficiency
Concentration Desalting electrodialysis Astom Micro Acilyzer S1, AC-122-10 membrane [1] 236.5 g/L from 136.5 g/L 140 min operation
Crystallization Calcium salt formation From concentrated solution 9.35 g calcium salt from 50 mL Not specified

Effective downstream processing is essential for obtaining high-purity glyceric acid. The recovery process typically begins with the removal of microbial cells from the fermentation broth via centrifugation or filtration. For GA recovery from the resulting supernatant, electrodialysis has proven effective for concentration and partial purification. Using a desalting electrodialysis unit (Micro Acilyzer S1) equipped with a commercial membrane cartridge for anion recovery (AC-122-10), GA in culture broth can be concentrated from 136.5 g/L to 236.5 g/L during a 140-minute operation [1]. This electrodialysis approach effectively removes salts and other impurities while concentrating the GA product.

Following concentration, crystallization can be employed to obtain high-purity GA products. From 50 mL of concentrated GA solution (236.5 g/L), approximately 9.35 g of GA calcium salt can be obtained through crystallization [1]. The calcium salt form may be particularly suitable for pharmaceutical applications where specific salt forms are required for biological activity or formulation stability. For applications requiring the free acid form, additional steps such as acid hydrolysis and purification may be necessary.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low glycerol conversion: Ensure cells are harvested during mid-exponential growth phase. Optimize initial pH based on microbial strain (pH 8.0 for G. frateurii, pH 6.0 for G. oxydans) [3].
  • Variable product ratio (GA:DHA): Adjust initial glycerol concentration—higher glycerol concentrations favor GA production in G. frateurii [3].
  • Substrate inhibition: For high glycerol concentrations (>150 g/L), consider fed-batch approaches to maintain glycerol below inhibitory levels [1].
  • Product inhibition: DHA at high concentrations can inhibit glycerol dehydrogenase, causing cell damage—monitor DHA levels during biotransformation [3].
  • Crude glycerol impurities: Methanol, salts, and other impurities in crude glycerol may require pretreatment or strain adaptation for efficient conversion [2].

When implementing these protocols at scale, additional considerations include oxygen transfer requirements for oxidative biotransformations, sterility management in fermentation processes, and cost optimization for large-scale production. The choice between resting cell and growing cell approaches involves trade-offs between productivity and process complexity that must be evaluated based on specific production requirements and available infrastructure.

Metabolic Pathways and Experimental Workflows

Glycerol Oxidative Metabolic Pathway in Gluconobacter

G Glycerol Glycerol Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Oxidation mADH Dihydroxyacetone Dihydroxyacetone Glycerol->Dihydroxyacetone Dehydrogenation GDH GlycericAcid GlycericAcid Glyceraldehyde->GlycericAcid Oxidation ALDH

Diagram Title: Glycerol Oxidative Pathway in Gluconobacter

The biochemical pathway illustrates the divergent oxidative metabolism of glycerol in Gluconobacter strains, showing the branch point leading to either glyceric acid or dihydroxyacetone (DHA) as products. Glycerol is initially oxidized either to glyceraldehyde (which is further oxidized to glyceric acid) or to dihydroxyacetone via different enzymatic routes [3] [1]. The membrane-bound alcohol dehydrogenase (mADH) plays a crucial role in the initial oxidation step, with gene disruption studies confirming its necessity for GA production [1]. The balance between these pathways determines the final ratio of GA to DHA and can be influenced by process conditions such as pH, glycerol concentration, and specific microbial strain used.

Experimental Workflow for Glyceric Acid Production

G StrainSelection Strain Selection (Gluconobacter or Acetobacter) CultureOptimization Culture Optimization (Growth Phase, Medium) StrainSelection->CultureOptimization Biotransformation Biotransformation (Resting Cells or Fermentation) CultureOptimization->Biotransformation ProductRecovery Product Recovery (Centrifugation, Electrodialysis) Biotransformation->ProductRecovery Analysis Analysis & Characterization (HPLC, Chiral Analysis) ProductRecovery->Analysis

Diagram Title: GA Production Experimental Workflow

The experimental workflow outlines the key stages in developing an efficient glyceric acid production process, from strain selection through to product characterization. Each stage requires careful optimization, with strain selection particularly influencing both productivity and enantiomeric purity of the final product [1]. The biotransformation approach (resting cells vs. fermentation) determines the specific process configuration and downstream requirements. Finally, appropriate analytical methods including HPLC for quantification and chiral analysis for enantiomeric composition are essential for comprehensive product characterization and quality control.

Conclusion

Microbial biotransformation of glycerol to glyceric acid represents a promising valorization pathway for biodiesel industry byproducts. Both resting cell and fermentation approaches offer viable production strategies, with the choice depending on specific requirements for productivity, enantiomeric purity, and process complexity. The protocols outlined herein provide researchers with practical methodologies for implementing these biotransformation processes, with opportunities for further optimization through metabolic engineering and process intensification. As demand for sustainable chemical production methods grows, biotechnological routes for glyceric acid production from crude glycerol are likely to gain increasing industrial relevance.

References

glyceric acid stability in analytical samples

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods and Stability Indicators

The core method for quantifying L-glyceric acid in body fluids like plasma and urine uses High-Performance Liquid Chromatography (HPLC) with a specific derivatization process [1] [2]. Understanding this process is key to appreciating where stability might be affected.

The assay involves enzymatically oxidizing L-glycerate to form beta-hydroxypyruvate, which is then converted into a UV-absorbing phenylhydrazone derivative for detection [2]. The stability of intermediates like beta-hydroxypyruvate during this reaction is a critical factor in the overall reliability of the measurement.

A 2023 study on a similar analyte (glycolate) offers a relevant stability insight. It developed a simplified assay and specifically tested potential interferents, noting that high concentrations of oxalate, lactate, and L-glycerate do not interfere in its specific format [3]. This suggests that under the tested conditions, L-glycerate itself remains stable and does not cross-react, which is an indirect positive indicator of its stability.

The table below summarizes the key analytical details:

Aspect Description
Detection Method Reversed-phase HPLC with UV detection [2]
Key Reagents Lactate dehydrogenase, NAD+, phenylhydrazine [2]
Detection Derivative Phenylhydrazone of beta-hydroxypyruvate [2]
Sample Volume 50 µL [2]
Reported Sensitivity 5 µmol/L [2]

Workflow for L-Glyceric Acid Analysis

The diagram below outlines the key steps in the documented HPLC assay method, highlighting stages where sample stability requires attention.

G Start Start: Body Fluid Sample (Plasma/Urine) Step1 Derivatization: - Add LDH, NAD+, phenylhydrazine - Oxidize L-glycerate to  beta-hydroxypyruvate Start->Step1 Step2 Form UV-Absorbing Derivative: Beta-hydroxypyruvate is converted to phenylhydrazone Step1->Step2 Enzymatic Reaction Step3 Analysis: Inject sample into HPLC-UV system Step2->Step3 Stable Derivative Formed Step4 Detection & Quantification: Measure L-glyceric acid concentration Step3->Step4 Chromatographic Separation

Troubleshooting Guide and FAQs

Here are some common issues and solutions based on the analyzed methodologies.

Frequently Asked Questions

Q1: What is the expected concentration range for L-glyceric acid in samples from healthy individuals? In normal individuals and patients with glycolic aciduria, L-glycerate concentrations in urine and plasma are typically below the detection limit of 5 µmol/L [2]. In contrast, a patient with systemic oxalosis had a plasma L-glyceric acid level of 887 µmol/L [2].

Q2: Which compounds are known to potentially interfere in the analysis? A recent study on glycolate quantification confirmed that even high concentrations of oxalate, lactate, and L-glycerate do not cause interference in their assay format [3]. However, this should be verified for the specific HPLC method you are using.

Q3: My sample results are inconsistent. What could be the issue? Inconsistencies can often be traced to the derivatization step. Ensure the activity of the lactate dehydrogenase (LDH) enzyme is fresh and the preparation of phenylhydrazine is correct [2]. Degradation of these reagents can lead to incomplete derivative formation and unstable results.

Troubleshooting Common Problems
Problem Possible Cause Suggested Action
Low or no signal Degraded LDH enzyme or NAD+ cofactor Use fresh, properly stored reagents [2].
High background noise Impurities in phenylhydrazine or sample matrix Use high-purity reagents; consider sample cleanup/pre-filtration [2].
Poor chromatographic separation Incorrect HPLC column or mobile phase Re-optimize or recalibrate the HPLC method based on the original protocol [1] [2].

Key Recommendations for Sample Stability

  • Freeze Samples Immediately: The cited methods do not explicitly state stability under various storage conditions. As a best practice, body fluid samples for metabolite analysis should be frozen at -80°C immediately after collection unless being processed right away.
  • Monitor Reagent Quality: The derivatization reaction is crucial. Phenylhydrazine can inhibit enzymes like glycolate oxidase if used in high concentrations [3], so adhering to the published protocol amounts is essential.
  • Validate Your Method: Given the lack of direct stability data, if you are adapting these methods, a small stability study is highly recommended. Analyze replicate samples after different storage times and temperatures to establish the stability profile in your specific laboratory context.

References

improving glyceric acid detection sensitivity LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Why is Glyceric Acid Challenging to Detect?

Glyceric acid is a small, polar carboxylic acid. Such molecules are often difficult to analyze by standard reversed-phase liquid chromatography (RP-LC) coupled with mass spectrometry (MS) for two main reasons:

  • Poor Retention: They are not well retained on traditional C18 columns, leading to elution near the void volume where they can be masked by matrix effects [1] [2].
  • Suboptimal Ionization: In their native form, they may ionize poorly, resulting in low response and poor detectability by the mass spectrometer [1].

Methodological Strategies for Enhanced Sensitivity

To overcome these challenges, the literature points to two primary strategies: derivatization and advanced chromatographic separation.

Chemical Derivatization

Derivatization modifies the analyte to make it more suitable for RP-LC-MS analysis. The table below compares two common approaches for carboxylic acids, based on a study that found significant differences in their performance [1].

Derivatization Agent Derivatization Efficiency Apparent Recovery Recommended for Quantitative Analysis? Key Findings
3-Nitrophenylhydrazine (3-NPH) Close to 100% [1] ~100% (with 13C-labeled internal standards) [1] Yes [1] Yields similar concentrations to a reference method (AIC-HR-MS); robust and reliable [1].
Aniline Variable (20–100%), differs in solvent vs. matrix [1] ~45% (with 13C-labeled internal standards) [1] No [1] Concentrations in biological samples were, on average, five times lower than those from 3-NPH or reference methods [1].
Chromatographic Separation Techniques

Alternative LC methods can better retain polar molecules like glyceric acid without derivatization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is highly effective for retaining polar compounds. A MS-compatible HILIC method has been successfully developed for the analysis of polar molecules like allantoin and glycolic acid, which face similar challenges to glyceric acid [3].
  • Alternative Stationary Phases: Specialized columns can also improve analysis. For a global lipidomics study, the use of a C30 reverse-phase column provided enhanced separation and identification compared to standard columns [4].

Experimental Protocol: Derivatization with 3-NPH

Based on the cited research, here is a generalized protocol for derivatizing carboxylic acids like glyceric acid using 3-NPH [1].

Workflow Overview:

A Mix Sample, 3-NPH, and EDC B Incubate (e.g., 40°C, 30 min) A->B C Dilute with Mobile Phase B->C D LC-MS/MS Analysis C->D

Detailed Steps:

  • Reaction Setup: In a vial, mix:
    • 40 µL of your standard solution or prepared sample extract.
    • 20 µL of a 200 mM 3-NPH solution in a suitable solvent (e.g., methanol).
    • 20 µL of a 120 mM EDC (1-(3-Dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride) solution, which acts as a catalyst, containing ~6% pyridine [1].
  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) [1].
  • Analysis: After incubation, the derivatized sample can be diluted with the starting mobile phase and injected into the LC-MS/MS system. The 3-NPH derivative of glyceric acid will now have better retention on a reversed-phase column and enhanced ionization efficiency.

Troubleshooting Guide: Low Sensitivity

If sensitivity remains low after method development, consider these common issues.

Symptom Potential Cause Troubleshooting Action
Low Signal for All Analytes Suboptimal MS Source Parameters Systematically optimize ESI source settings (e.g., nozzle voltage, gas flows/temperatures) using statistical designs like Plackett-Burman and Box-Behnken [5].

| Poor Peak Shape/Broadening | 1. Low Column Efficiency 2. Low Data Acquisition Rate | 1. Check column performance; a decrease in plate number (N) reduces peak height [6]. 2. Ensure data acquisition rate is high enough to capture narrow peaks (e.g., >20 points per peak) [6]. | | Inconsistent/High Variability in Signal | Analyte Adsorption to System Surfaces | "Prime" the system by making several injections of the analyte to saturate active adsorption sites on tubing, column, etc., until peak areas stabilize [6]. | | Poor Chromatographic Retention | Native molecule is too polar | Switch to a HILIC method [3] or employ derivatization with 3-NPH to increase hydrophobicity [1]. |

A Note on Alternative Techniques

While LC-MS is powerful, other techniques can be complementary. For volatile compounds and certain small organic acids in a low mass range, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC-TOF-MS) can sometimes provide superior sensitivity, resolution, and reproducibility compared to LC-MS methods [2].

References

optimizing mobile phase for glyceric acid separation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Method Development

Based on a 2025 study that successfully separated glyceric acid among other GEOR products, you can use the following protocol as a starting point [1].

  • Column: Aminex HPX-87H (300 mm x 7.8 mm is a common dimension for this column type) [1].
  • Mobile Phase: 5 mM Aqueous Sulfuric Acid (H₂SO₄) [1].
  • Flow Rate: 0.5 mL/min [1].
  • Column Temperature: 65 °C [1].
  • Detection: UV Detector at 210 nm [1].
  • Injection Volume: 20 µL [1].

This method uses an isocratic elution (constant mobile phase composition) and is known as Ion-Exclusion Chromatography, which is particularly effective for separating small organic acids like glyceric acid.

Troubleshooting Guide & FAQs

Here are answers to common challenges you might face during method development and optimization.

FAQ 1: How can I improve the resolution of my glyceric acid peak?

Poor resolution often occurs when peaks overlap or are too broad.

  • Check and Adjust Mobile Phase pH: The retention of ionizable analytes like organic acids is highly dependent on pH. Ensure the mobile phase pH is optimized to suppress the ionization of the acids, improving their retention on the column. A 5 mM H₂SO₄ solution has a pH of approximately 2.4, which is often ideal [2] [1].
  • Consider Mobile Phase Additives: For reverse-phase columns, modifying the mobile phase with ion-pairing reagents can improve the separation of ionic compounds. However, for the recommended Aminex HPX-87H column, this is typically not necessary [1].
  • Optimize Column Temperature: Increasing the column temperature can enhance efficiency and improve peak shape. The recommended method uses 65°C, but you can test a range (e.g., 45°C to 70°C) to find the optimal setting for your specific separation [1] [3].
FAQ 2: Why is my baseline noisy, especially at low UV wavelengths?

A noisy baseline can obscure small peaks and reduce sensitivity.

  • Use High-Purity Solvents and Additives: At low wavelengths (like 210 nm), impurities in water or acids can cause significant UV absorption. Always use HPLC-grade water and high-purity reagents [4].
  • Ensure Proper Degassing: Bubbles in the system can cause baseline noise and fluctuations. Degas your mobile phase thoroughly using an inline degasser or by sonicating under vacuum [3].
  • Check for Column Bleeding: Old columns or columns operated outside their stable pH range can release silica into the effluent, causing noise. Ensure your column is in good condition and used within its specified pH limits [4].
FAQ 3: Why are my retention times shifting?

Inconsistent retention times make peak identification and quantification difficult.

  • Prepare Mobile Phase Precisely: Even small variations in the concentration of sulfuric acid can alter retention. Use precise volumetric techniques when preparing the mobile phase [3].
  • Allow for Full Column Equilibration: After a change in mobile phase composition, ensure the column has been flushed with the new eluent for a sufficient time (typically 10-15 column volumes) until the baseline is stable [3].
  • Maintain a Constant Temperature: Fluctuations in laboratory temperature can affect retention times. Use a column oven to maintain a stable temperature [3].

Summary of Mobile Phase Conditions from Literature

The table below summarizes key parameters from the referenced protocol for easy comparison [1].

Parameter Recommended Condition
Column Type Aminex HPX-87H (Ion Exclusion)
Mobile Phase 5 mM Sulfuric Acid (H₂SO₄)
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 65 °C
Detection UV at 210 nm

Method Optimization Workflow

For a logical approach to optimizing your HPLC method, follow this workflow. The process begins with understanding your sample and defining goals, then proceeds through method selection, initial testing, systematic optimization, and finally, validation.

Start Start Method Optimization A Define Analytical Goal • Target Analytes (e.g., Glyceric Acid) • Required Resolution • Detection Limits Start->A B Select Initial Conditions • Column (e.g., Aminex HPX-87H) • Mobile Phase (e.g., 5mM H₂SO₄) • Temperature & Flow Rate A->B C Perform Initial Scouting Run B->C D Evaluate Chromatogram C->D E Resolution Adequate? D->E F Optimize Parameters • Adjust pH & Ionic Strength • Fine-tune Temperature • Modify Flow Rate E->F No G Validate Robust Method • Test Reproducibility • Define Operational Ranges E->G Yes F->C Test New Conditions End Method Finalized G->End

References

glyceric acid peak resolution issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Resolving Peak Overlap

You can structure your FAQ around a systematic troubleshooting approach, starting with simple checks before moving to advanced methods.

Troubleshooting Step Action/Technique Rationale & Additional Details
1. Confirm Peak Identity Spiking samples with analytical standards [1]. Rules out misidentification; essential when peaks are poorly resolved.
2. Optimize Wavelength Use VWD at 210 nm [1]. Glyceric acid and other GOR products show strong UV absorption at this wavelength for sensitive detection.
3. Adjust Mobile Phase Prepare a fresh, buffered mobile phase at the correct pH [2]. Old or incorrectly prepared mobile phase alters retention times and causes poor resolution [2].
4. Check Column & System Ensure column is properly conditioned and not contaminated; check for system leaks [2]. A contaminated column or system leaks can cause broad, tailing, or split peaks, reducing resolution [2].
5. Advanced: Multi-Detector Algebra Use RID and VWD data together in an algebraic resolution method [1]. An advanced calculation technique to mathematically resolve peaks that physically overlap on the chromatogram.
6. Advanced: Simulated Moving Bed (SMB) Implement a continuous SMB chromatographic process [3]. A highly effective industrial-scale method for separating challenging binary mixtures like GCA and TTA.

For the algebraic method using multiple detectors, here is a detailed experimental protocol:

  • Principle: This method leverages the different responses of analytes across detectors. Glycerol and DHA show strong signals on RID but weak UV absorption, while FA is readily detected by VWD. These differences allow for mathematical deconvolution of overlapping peaks [1].
  • Equipment:
    • HPLC system equipped with both a Refractive Index Detector (RID) and a Variable Wavelength Detector (VWD).
    • A HyperREZ XP H+ column (300 mm x 7.7 mm) or an equivalent strong cation exchange column.
    • Mobile phase: 5 mM H₂SO₄ aqueous solution.
    • Flow rate: 0.5 mL/min.
    • Column temperature: 60 °C [1].
  • Procedure:
    • Calibration: First, run pure standards of glycerol, DHA, and FA to obtain their individual retention times and calibration curves for both the RID and VWD.
    • Sample Analysis: Inject your GOR product sample and collect chromatographic data from both detectors simultaneously.
    • Data Processing: Apply the algebraic equations that use the signal responses from the two detectors to calculate the corrected concentration of each analyte, effectively "de-overlapping" the peaks [1].

The following workflow outlines the systematic troubleshooting process:

G HPLC Peak Resolution Troubleshooting Start Start Troubleshooting Step1 Confirm Peak Identity (Use Analytical Standards) Start->Step1 Step2 Optimize Detection Wavelength (210 nm) Step1->Step2 Step3 Adjust Mobile Phase (Prepare Fresh Buffer) Step2->Step3 Step4 Check Column Health and System Integrity Step3->Step4 Step5 Advanced: Multi-Detector Algebraic Resolution Step4->Step5 If unresolved Step6 Advanced: Simulated Moving Bed (SMB) Step5->Step6 For industrial scale

Key Considerations for Your Technical Content

When building your support center, you may also want to include guidance on these common integration and manual adjustment scenarios:

  • Peak Integration Errors: For partially resolved peaks, the "10% Rule" is a common guideline: if the minor peak is less than 10% of the height of the major one, use skimming; if it's taller, a perpendicular drop is more appropriate [4].
  • Manual Integration: It is sometimes necessary. Regulatory-compliant manual reintegration requires the original data be preserved, the user identified, and a reason for the change documented [4].

References

matrix effects glyceric acid quantification solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are matrix effects and why are they a problem for glyceric acid? Matrix effects occur when other components in your sample interfere with the ionization or detection of your target analyte. For small, polar acids like glyceric acid, this often manifests as signal suppression in techniques like LC-ESI-MS, leading to underestimated concentrations [1]. These interfering compounds can co-elute with your analyte, affecting its response.

  • My current RPLC-MS method is underestimating glyceric acid. What is the most effective change I can make? The most impactful change is often to switch from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC). RPLC struggles to retain small, polar molecules, causing them to elute early with the solvent front where matrix effects from salts are most severe. HILIC provides superior retention and separation for polar compounds, effectively reducing this co-elution and minimizing matrix effects [1].

  • Besides changing the LC method, what other strategies can I use? You have several other powerful tools:

    • Improved Sample Cleanup: Use selective extraction or purification steps to remove interfering matrix components before analysis.
    • Internal Standards: Use a stable isotope-labeled internal standard for glyceric acid (if commercially available). It corrects for variability in sample preparation and ionization efficiency.
    • Advanced Data Processing: Employ algorithms like Adaptive Weighted Normalization (AWN) that use information from multiple matrix elements to correct for signal variation [2].
    • Matrix-Matched Calibration: Prepare your calibration standards in a solution that mimics the composition of your sample matrix.

Troubleshooting Guide & Solutions

The table below summarizes the core strategies to overcome matrix effects, moving from the most to the least recommended for polar analytes like glyceric acid.

Strategy Core Principle Key Advantage Recommended Technique / Method Name
Chromatography Change Uses a polar stationary phase to better retain polar analytes, separating them from interfering salts. Effectively addresses the root cause of poor retention in RPLC. HILIC-MS [1]
Sample Preparation Removes or reduces the concentration of interfering matrix components before injection. Can be applied to existing methods; directly reduces the source of interference. Selective Extraction [1], Use of Additives (e.g., KBr, Graphite) [2]
Signal Correction Mathematically corrects the analytical signal based on matrix composition or internal standards. Corrects for effects that cannot be physically eliminated. Adaptive Weighted Normalization (AWN) [2], Stable Isotope-Labeled Internal Standard [1]
Modeling & Classification Groups samples by matrix type and builds separate, specific calibration models for each group. Avoids the need for a universal model, improving accuracy for distinct sample types. Matrix Effect Classification Regression Model [3]

Detailed Experimental Protocols

Protocol 1: Implementing a HILIC-MS Method

This protocol is based on the successful use of HILIC to overcome matrix effects for other small, polar organic acids [1].

  • Objective: To achieve accurate quantification of glyceric acid by improving chromatographic retention and reducing matrix suppression.
  • Materials:
    • HILIC column (e.g., BEH Amide, ZIC-HILIC)
    • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 0.1% formic acid
    • Mobile Phase B: Water with 0.1% formic acid
    • Autosampler Vial with 0.2 µm PTFE syringe filter
  • Steps:
    • Sample Preparation: Extract your sample with 95:5 (v/v) ACN/H₂O. Centrifuge and filter the supernatant through a 0.2 µm PTFE syringe filter. Reconstitute the dried extract in 60 µL of 95:5 (v/v) ACN/H₂O containing your internal standard [1].
    • HILIC Method Setup:
      • Column Temperature: 22°C
      • Injection Volume: 2 µL
      • Gradient Program:
        • 0 min: 95% A
        • Over 35 min: Ramp to a higher percentage of B (e.g., 60% A) to elute glyceric acid.
        • Re-equilibrate at 95% A for at least 10 minutes before the next run [4].
    • MS Detection: Use Electrospray Ionization in negative mode (ESI-) and monitor the deprotonated ion [M-H]⁻ of glyceric acid.
Protocol 2: Adaptive Weighted Normalization (AWN) for LIBS (Adaptable to other techniques)

This algorithm-based approach can be conceptually adapted to correct for matrix effects in spectroscopic data.

  • Objective: To reduce matrix effect by normalizing the analyte signal using a weighted combination of multiple matrix element signals [2].
  • Materials: LIBS spectrometer or other spectroscopic data, Computational software (e.g., Python, MATLAB).
  • Steps:
    • Identify Feature Peaks: Collect spectra and identify the characteristic emission/absorption lines for your analyte (e.g., Cr lines) and the main matrix elements (e.g., C, O, K, Mg, Ca) [2].
    • Calculate Weights: For each matrix element line, calculate a weight based on its correlation with the matrix effect observed in the analyte signal.
    • Construct Normalized Signal: For each sample i, compute the Adaptive Weighted Normalized intensity I_AWN of the analyte using a formula like:
      • I_AWN(i) = I_analyte(i) / [w1*I_matrix1(i) + w2*I_matrix2(i) + ... + wn*I_matrixn(i)]
      • where I_analyte is the raw intensity, I_matrix are the intensities of matrix elements, and w are their calculated weights [2].
    • Build Model: Use the I_AWN values to build your final quantitative calibration model.

Decision Workflow for Troubleshooting

This flowchart outlines a logical process to select the right strategy for your situation.

matrix_effect_troubleshooting Start Start: Suspected Matrix Effects in Glyceric Acid Quantification Q1 Are you using RPLC? Start->Q1 A1 Strongly consider switching to HILIC Q1->A1 Yes Q2 Can you change the chromatography method? Q1->Q2 No Q2->A1 Yes A2 Optimize Sample Preparation & Use Internal Standard Q2->A2 No Q3 Is a stable isotope-labeled internal standard available? A2->Q3 A3 Use Internal Standard for correction Q3->A3 Yes A4 Use advanced normalization or matrix classification models Q3->A4 No

References

glyceric acid storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Glyceric Acid Storage & Handling Guide

The table below summarizes the key storage and handling parameters for glyceric acid based on manufacturer specifications [1].

Parameter Specification / Guideline
Recommended Storage Temperature (Powder) -20°C [1]
Recommended Storage Temperature (in solvent) -80°C [1]
Storage Container Keep container tightly sealed in a cool, well-ventilated area [1].
Incompatible Materials Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1].
Handling Precautions Avoid inhalation and contact with skin and eyes. Use only in areas with appropriate exhaust ventilation [1].
Appearance Solid [1] (often described as a colorless syrup in its pure form [2]).

The following diagram illustrates the key decision points for the safe storage of glyceric acid:

G Glyceric Acid Storage Decision Flowchart Start Glyceric Acid Storage PhysicalState What is the physical form? Start->PhysicalState Powder Powder Form PhysicalState->Powder Solution In Solution PhysicalState->Solution PowderStorage Store at -20°C Powder->PowderStorage GeneralPrecautions Container: Tightly sealed Environment: Cool, well-ventilated Incompatibles: Strong acids/bases, oxidizers/reducers PowderStorage->GeneralPrecautions SolutionStorage Store at -80°C Solution->SolutionStorage SolutionStorage->GeneralPrecautions

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: What is the basic chemical profile of glyceric acid?

  • Answer: Glyceric acid is a three-carbon sugar acid with the molecular formula C₃H₆O₄ and a molar mass of 106.08 g/mol [2] [1]. It is chiral, meaning it has D- and L-enantiomers, and it occurs naturally in some plants [2]. Its phosphate derivatives are crucial intermediates in biochemical pathways like glycolysis and serine biosynthesis [2].

Q2: My glyceric acid solution has changed color or formed a precipitate. What should I do?

  • Answer: Discoloration or precipitation suggests possible degradation or contamination.
    • Do not use the material for critical experiments.
    • Check storage conditions: Verify that the solution has been stored continuously at -80°C and that the container was properly sealed [1].
    • Assess incompatibilities: Review the materials the solution has contacted; degradation can be accelerated by contact with incompatible substances like strong acids, alkalis, or oxidizers [1].
    • Dispose properly: Collect spillage and dispose of contents in accordance with local regulations, as the substance is very toxic to aquatic life [1].

Q3: I suspect my solid glyceric acid has absorbed moisture. How should I proceed?

  • Answer: Hygroscopic absorption is a common issue.
    • Handle with care: Weigh the material quickly in a controlled environment (e.g., a glove box or under a dry nitrogen stream) to minimize exposure to humid air.
    • Verify storage: Ensure the powder is stored in a tightly sealed container at -20°C as recommended [1].
    • Consider re-purification: If significant water absorption is suspected, the compound may need to be re-purified before use in sensitive applications.

Experimental Protocol: Assessing Stability in Solution

Given the lack of specific long-term stability data, you may need to establish a stability profile for your specific experimental conditions (e.g., solvent, pH). Here is a proposed methodology:

  • Preparation: Prepare a standard solution of glyceric acid in your desired solvent (e.g., water, buffer).
  • Aliquoting: Divide the solution into several sealed vials.
  • Storage: Store the vials under different conditions to test stability. Suggested conditions include:
    • -80°C (recommended)
    • -20°C
    • 4°C
    • Room temperature (e.g., 25°C)
  • Time Points: Remove vials from each storage condition at set time points (e.g., 1 day, 1 week, 1 month, 3 months).
  • Analysis: Analyze the samples using a suitable analytical technique to quantify glyceric acid concentration and identify degradation products. Appropriate methods include:
    • High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection.
    • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
  • Documentation: Record the percentage of glyceric acid remaining at each time point for each condition to build a stability profile.

Important Safety and Compliance Notes

  • Toxicity: Glyceric acid is classified as harmful if swallowed (H302) [1].
  • Environmental Hazard: It is very toxic to aquatic life with long-lasting effects (H410) [1]. Avoid release into the environment and dispose of waste via an approved waste disposal plant [1].
  • First Aid: In case of ingestion, wash out the mouth with water and call a physician or poison center. Do not induce vomiting [1].

References

Analytical Methods for Glyceric Acid Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The primary method for quantifying glyceric acid, particularly in complex biological samples, is High-Performance Liquid Chromatography (HPLC). The following table summarizes key methodological details from the literature.

Article Focus / Context Recommended Column Mobile Phase Detection Method Key Sample Pre-treatment
Assay for L-Glyceric Acid in body fluids (e.g., plasma, urine) [1] [2] Reversed-phase column (not specified) Information not specified in abstract UV detection of a derivatized product Enzymatic derivatization with Lactate Dehydrogenase (LDH) and NAD⁺ in the presence of phenylhydrazine [1].
Analysis of Glycerol ElectroOxidation Reaction (GEOR) products (including glyceric acid) [3] Aminex HPX-87H (most frequently cited) Aqueous H₂SO₄ (commonly 5 mM) Refractive Index (RID) and/or Diode Array Detector (DAD) at low UV wavelengths (e.g., 210 nm) [3] Sample filtration; typically no complex derivatization required for reaction mixture analysis [3].

Detailed Experimental Protocol

Based on the clinical assay for L-glyceric acid, here is a detailed protocol for quantifying it in body fluids using a derivatization approach [1].

  • Derivatization Principle: The method is based on the enzymatic oxidation of L-glycerate by Lactate Dehydrogenase (LDH) and Nicotinamide-Adenine Dinucleotide (NAD⁺). This reaction produces β-hydroxypyruvate, which is simultaneously converted into a UV-absorbing phenylhydrazone derivative in the presence of phenylhydrazine [1].

  • Experimental Workflow: The following diagram illustrates the key steps in this analytical method:

    G Start Sample Preparation (Plasma/Urine) Step1 Enzymatic Derivatization Start->Step1 Add LDH, NAD⁺, Phenylhydrazine Step2 HPLC Analysis Step1->Step2 Inject Sample Step3 UV Detection Step2->Step3 Separate Derivatives End Quantification Step3->End Measure Absorbance

  • Key Parameters:

    • Sample Volume: The method requires only 50 µL of sample [1].
    • Sensitivity: The reported sensitivity is 5 µmol/L [1].
    • Precision: The imprecision (relative standard deviation) is 4.5% [1].
    • Recovery: The recovery rate for L-glycerate in plasma is 96.5% ± 6.8% [1].

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What is a major advantage of the enzymatic derivatization method? The primary advantage is its high specificity for the L-isomer of glyceric acid, as the reaction is catalyzed by the enzyme L-Lactate Dehydrogenase. This allows for selective measurement in the presence of other similar compounds [1].

Q2: My HPLC peaks for glyceric acid and other GEOR products are poorly resolved. What can I do? Method optimization is often required. Based on recent research, you can [3]:

  • Adjust the Mobile Phase: Fine-tuning the concentration of sulfuric acid (e.g., 3-5 mM H₂SO₄) can improve separation.
  • Control Column Temperature: Using a moderate temperature (e.g., 35-45°C) can enhance resolution and protect unstable products, unlike the higher temperatures sometimes used.
  • Consider an Indirect Approach: For co-eluting or overlapping peaks, an indirect quantification approach using response factors has been proposed [3].
Troubleshooting Common Issues
Problem Potential Causes Suggested Solutions
Low sensitivity in detection Low UV absorbance of analyte Use the enzymatic derivatization method to create a UV-absorbing derivative [1].
Poor chromatographic separation Suboptimal mobile phase or column condition Optimize the H₂SO₄ concentration in the mobile phase [3]. Ensure the column (e.g., Aminex HPX-87H) is not degraded.
Inconsistent retention times Fluctuations in column temperature Use a column oven and maintain a stable, moderate temperature (e.g., 35°C) [3].

Selecting an Internal Standard

Since the search results do not specify a particular internal standard for glyceric acid, selection should be based on the principle of structural and chemical similarity to ensure it behaves similarly during sample preparation and analysis.

  • Logical Candidates: Potential internal standards could include:
    • Structural Analogs: Other hydroxy acids, such as D-glyceric acid (if the method is not L-specific), 3-hydroxypropanoic acid, or glycolic acid.
    • Stable Isotope-Labeled Standards: The most robust choice for mass spectrometry-based methods would be a stable isotope-labeled glyceric acid (e.g., ¹³C-labeled glyceric acid), which is considered the gold standard for LC-MS assays due to its nearly identical chemical properties.
  • Selection Criteria: The ideal internal standard should have a retention time close to, but resolvable from, glyceric acid, and should not be present in the original sample.

References

Microbial Production & Purification of Glyceric Acid

Author: Smolecule Technical Support Team. Date: February 2026

The core process for GA production involves the microbial oxidation of glycerol, followed by a series of steps to recover and purify the acid from the culture broth.

G Glyceric Acid Recovery Workflow Glycerol Feedstock Glycerol Feedstock Microbial Fermentation Microbial Fermentation Glycerol Feedstock->Microbial Fermentation Cell Removal Cell Removal Microbial Fermentation->Cell Removal Desalting Electrodialysis Desalting Electrodialysis Cell Removal->Desalting Electrodialysis Calcium Salt Crystallization Calcium Salt Crystallization Desalting Electrodialysis->Calcium Salt Crystallization Pure Glyceric Acid Pure Glyceric Acid Calcium Salt Crystallization->Pure Glyceric Acid

Detailed Experimental Protocol

The following table summarizes the key parameters for a high-yield GA production and recovery process, primarily based on the work with Gluconobacter frateurii and Acetobacter tropicalis [1].

Process Parameter Specification Details / Purpose
Production Strains Gluconobacter frateurii NBRC103465, Acetobacter tropicalis NBRC16470 [1] Acetic acid bacteria; screen 162 strains for productivity/enantiomeric composition [1].
Fermentation Medium 100-200 g/L Glycerol, 5 g/L Polypeptone, 5 g/L Yeast Extract, 0.9 g/L KH₂PO₄, 0.1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O [1] Optimize initial glycerol concentration and medium pH (e.g., pH 9 tested) [1].
Key Enzyme Membrane-bound Alcohol Dehydrogenase (mADH) [1] Gene disruption analysis confirms mADH essential for glycerol oxidation to GA [1].
Product Concentration Up to 136.5 g/L GA in broth [1] Achieved via optimized fermentation in a 5-L jar fermentor [1].
Primary Purification Desalting Electrodialysis [1] Equipment: Micro Acilyzer S1 (Astom) with AC-122-10 membrane [1].
Process Outcome Concentrate GA from 136.5 g/L to 236.5 g/L [1] Operating time: 140 minutes [1].
Final Product Form Crystallized Calcium Salt [1] From 50 mL of concentrated solution, 9.35 g of GA calcium salt was obtained [1].

Frequently Asked Questions & Troubleshooting

Here are some common issues and their solutions, framed in a Q&A format for your users.

Production & Yield Issues
Question / Issue Possible Cause Solution / Advice
Low GA yield after fermentation. Suboptimal bacterial strain, fermentation conditions, or inhibition by impurities in crude glycerol. Select high-producing strains like G. frateurii NBRC103465. Systematically optimize temperature, pH, and aeration in a jar fermentor. Pre-purify crude glycerol feedstock to remove inhibitory soaps and salts [1] [2].
The enantiomeric purity (ee) of the GA is not satisfactory. The chosen bacterial strain produces a racemic mixture. Select a strain known for high enantioselectivity, such as A. tropicalis NBRC16470, which can produce d-GA with a 99% ee [1].
Purification & Analysis Issues
Question / Issue Possible Cause Solution / Advice
How can GA be purified and concentrated from the aqueous culture broth? Broth contains cells, salts, and other media components, making isolation difficult. Remove cells via centrifugation/filtration. Use desalting electrodialysis to effectively concentrate GA and remove ionic impurities from the supernatant [1].
I need to analyze GA, but my GC results are inconsistent. Underivatized glycerol and organic acids like GA can adsorb to active sites in the GC inlet and column, causing peak tailing and loss [3]. Derivatize the sample (e.g., with BSTFA) before GC analysis to improve volatility and detectability [3]. Alternatively, use HPLC with a UV/VIS detector or LC-QTOF/MS for direct, high-resolution quantitative analysis without the need for derivatization [1] [4].

Analytical Method for Quality Control

For precise quantification and verification of GA purity and enantiomeric composition post-recovery, you can use the following HPLC method [1]:

  • Equipment: HPLC system with UV/VIS detector.
  • Column: Chiral column for enantiomeric separation.
  • Mobile Phase: 0.45 mM CuSO₄.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 254 nm.
  • Sample Prep: Dilute concentrated glycerate samples to approximately 1 g/L with the mobile phase [1].

References

glyceric acid stereoisomer comparison metabolic fate

Author: Smolecule Technical Support Team. Date: February 2026

Stereoisomer Comparison Table

Feature D-Glyceric Acid (DGA) L-Glyceric Acid (LGA) Racemic Mixture (DL-GA)
Bioactivity & Metabolic Fate Activates mitochondrial metabolism; improves whole-body energy homeostasis; reduces plasma lactate and systemic inflammation [1]. Limited data; one in vitro study showed improved cell viability under ethanol stress, but human metabolic data is lacking [1]. Common product of non-selective chemical synthesis; bioactivity is presumed to be an average of the enantiomers' effects [2].
Synthesis Pathways Microbial oxidation of glycerol (e.g., using Acetobacter tropicalis) yields high enantiomeric purity (up to 99%) [2]. No specific synthetic route mentioned in results; likely obtained via resolution of racemic mixture or different biosynthesis. Produced via chemical catalytic oxidation of glycerol [2]. Also formed in interstellar ices, suggesting abiotic origins [3] [4].
Key Experimental Evidence Randomized, double-blind, placebo-controlled human trial (n=27) in 50-60-year-olds [1]. Lacks controlled human trial data; evidence is primarily from in vitro models [1]. Used in materials science and chemical industry; biological studies often do not report enantioselectivity [2].
Potential Research Applications Therapeutic candidate for age-related metabolic decline, mitochondrial dysfunction, and non-alcoholic fatty liver disease (NAFLD) [1]. Role in metabolism remains unclear; serves as a comparator in DGA studies. Useful for studying abiotic prebiotic chemistry and as a chemical feedstock [3] [2].

Quantitative Data from Human Trial

The following table summarizes key quantitative findings from a 25-day human study on D-glyceric acid, demonstrating its significant effects on metabolic and inflammatory markers [1].

Parameter Result after 4-day DGA regimen Result after 21-day DGA regimen
Plasma Lactate Strongly and significantly reduced. Strongly and significantly reduced.
Systemic Inflammation Measurably lowered. Measurably lowered.
Creatine Kinase (CK) Sharply and significantly reduced. Data shown, consistent effect.
Aspartate Aminotransferase (AST) Sharply and significantly reduced. Data shown, consistent effect.
Mitochondrial mRNA in Immune Cells Noticeably modulated. Not measured.
Cellular NADH/NAD+ Ratio Upregulated. Upregulated.

Detailed Experimental Methodology

For reliable and reproducible results, adhering to the validated experimental protocol from human research is crucial.

  • Study Design: A double-blind, placebo-controlled, randomized trial was conducted [1].
  • Participants: 30 healthy volunteers aged 50-60 years were selected. A history of cardiovascular disease was an exclusion criterion [1].
  • Dosage and Administration:
    • Substance: D-glyceric acid calcium salt (DGAcs).
    • Administration: Oral dose, dissolved in water, taken morning and evening.
    • Duration: The study included an acute 4-day phase and a longer 21-day phase [1].
  • Sample Collection and Timing:
    • Morning blood samples were drawn 12 hours after the last dose (non-acute measurement).
    • All samples for each participant were taken at the same time of day (±2 minutes) to minimize diurnal variation [1].
  • Key Measured Outcomes:
    • Plasma Metabolites: Lactate and others related to aerobic energy production.
    • Inflammation Markers: Assessed using three independent methods.
    • Cell Membrane Integrity: Inferred from plasma levels of creatine kinase and aspartate aminotransferase.
    • Gene Expression: mRNA levels related to mitochondrial function in circulating immune cells [1].

Metabolic Pathway and Experimental Workflow

The diagram below illustrates the metabolic fate of D-glyceric acid and the workflow of the key human study, connecting experimental steps to biological outcomes.

G cluster_0 Human Trial Workflow cluster_1 DGA Metabolic Fate A Oral DGA Administration B Distribution via MCTs A->B C Cellular Uptake B->C D D-Glyceric Acid (DGA) C->D Substrate E GLYCTK Enzyme (Consumes ATP) D->E F 2-Phosphoglycerate E->F G Enters Glycolysis F->G H Mitochondrial Metabolism Activated G->H I Observed Outcomes H->I H->I Leads to I1 • Lower Plasma Lactate • Reduced Inflammation • Improved Membrane Integrity

Key Research Implications

  • Therapeutic Potential: DGA's ability to upregulate mitochondrial metabolism and reduce systemic inflammation makes it a compelling candidate for conditions like age-related metabolic decline and myosteatosis [1].
  • Stereospecificity is Crucial: The pronounced bioactivity of the D-enantiomer underscores that future research and therapeutic applications must account for stereochemistry. Using racemic mixtures could obscure efficacy and lead to ambiguous results.
  • Safety and Tolerability: In the 25-day human trial, the DGA regimen was well-tolerated with no reported adverse events, supporting its potential for longer-term clinical studies [1].

References

glyceric acid concentration validation different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Glyceric Acid Quantification

The table below compares the primary analytical techniques used for separating and quantifying glyceric acid, particularly in complex mixtures like glycerol electrooxidation reaction (GEOR) products.

Method Key Separation Features Detection Applicable Matrices Advantages & Limitations
HPLC-DAD [1] Column: E.g., Aminex HPX-87H; Mobile Phase: Dilute sulfuric acid (e.g., 5 mM); Temperature: 35-70°C Diode Array Detector (DAD), multiple wavelengths (e.g., 210 nm) GEOR products in acidic/alkaline electrochemical systems [1] Advantages: Simultaneous quantification of multiple products (C1-C3). Limitations: Potential for peak overlapping, may require optimization [1].
GC-MS [2] Requires derivatization (e.g., trimethylsilylation) before analysis. Mass Spectrometry (MS) Biological samples, metabolite extracts [2] Advantages: High sensitivity for profiling. Limitations: Susceptible to matrix effects (signal suppression/enhancement) [2].
Enzymatic Assay [3] Not applicable (direct reaction). Spectrophotometric Clinical samples (e.g., plasma, serum) Advantages: High specificity for clinical diagnostics. Limitations: Not suitable for complex product mixtures.
Titration (ASTM D7637) [4] Not a separation method; measures glycerol via periodate oxidation. Titration with sodium thiosulfate Glycerin purity assessment [4] Advantages: Standardized for glycerol assay. Limitations: Does not directly quantify glyceric acid [4].

Detailed Experimental Protocol: HPLC-DAD Method

For researchers, here is a detailed protocol based on the optimized HPLC-DAD method developed for analyzing GEOR products, which can be adapted for glyceric acid validation in other aqueous matrices [1].

  • Instrumentation: Standard HPLC system equipped with a Diode Array Detector (DAD). The analysis uses an Aminex HPX-87H column or equivalent ion-exchange column [1].
  • Mobile Phase: 5 mM sulfuric acid (H₂SO₄). Isocratic elution is typically sufficient [1].
  • Chromatographic Conditions:
    • Flow Rate: 0.5 mL/min [1].
    • Column Temperature: A range from 35°C to 45°C is used; lower temperatures help preserve the stability of certain products [1].
    • Injection Volume: 10-20 µL [1].
    • Detection Wavelength: 210 nm is commonly used for detecting organic acids [1].
  • Sample Preparation: Liquid samples from reaction systems (e.g., GEOR) often require filtration through a 0.22 µm or 0.45 µm membrane filter to remove particulates before injection. Further dilution may be necessary to fit the calibration range [1].
  • Quantification & Overcoming Challenges:
    • Calibration: Quantification relies on external calibration curves built using analytical standards of glyceric acid.
    • Peak Overlap: The method employs an indirect quantification approach to address possible overlapping signals from compounds with similar retention times [1].

Key Validation Parameters and Matrix Considerations

When validating an analytical method for glyceric acid, specific parameters must be evaluated, as matrix effects can significantly impact the results.

  • Addressing Matrix Effects: Matrix effects occur when other components in a sample interfere with the analysis of the target compound [2].
    • In GC-MS, these effects can cause signal suppression or enhancement, particularly for compounds like carbohydrates and organic acids. The effects can be reduced by using appropriate internal standards and optimizing injection-liner geometry [2].
    • In clinical settings using Lactate Analyzers, glyceric acid is a known interferent. It can cause falsely elevated lactate readings on some instruments (creating a "lactate gap" between different analyzers), which can serve as a diagnostic clue but is a major source of error if not recognized [3].
  • Core Validation Parameters: A robust method should demonstrate acceptable performance in:
    • Accuracy and Precision
    • Linearity and Range
    • Limit of Detection (LOD) and Limit of Quantification (LOQ)
    • Specificity/Selectivity (ensuring the signal is from glyceric acid alone)
    • Ruggedness/Robustness

The following diagram illustrates the decision-making workflow for selecting and validating a glyceric acid analysis method, incorporating checks for matrix effects.

Start Start: Need to Analyze Glyceric Acid Define Define Sample Matrix Start->Define Goal Define Analysis Goal Define->Goal SelectMethod Select Primary Method Goal->SelectMethod MultiComp Multiple Products/Complex Mixture? SelectMethod->MultiComp Clinical Clinical/Fast Diagnosis? MultiComp->Clinical No ChooseHPLC Choose HPLC-DAD MultiComp->ChooseHPLC Yes HighSens High Sensitivity Required? Clinical->HighSens No ChooseEnzymatic Choose Enzymatic Assay Clinical->ChooseEnzymatic Yes HighSens->ChooseHPLC No ChooseGCMS Choose GC-MS HighSens->ChooseGCMS Yes Validate Perform Method Validation ChooseHPLC->Validate ChooseEnzymatic->Validate ChooseGCMS->Validate CheckMatrix Check for Matrix Effects Validate->CheckMatrix InternalStd Use Internal Standard or Standard Addition CheckMatrix->InternalStd Effects Found Success Analysis Successful CheckMatrix->Success No Effects InternalStd->Success

Experimental Workflow for HPLC-DAD Analysis

For practical implementation in the laboratory, the following diagram outlines the step-by-step workflow for sample preparation and analysis using the HPLC-DAD method.

Sample Collect Aqueous Sample Filter Filter (0.22/0.45 µm) Sample->Filter Dilute Dilute if Necessary Filter->Dilute HPLC HPLC-DAD Analysis Dilute->HPLC PrepSTD Prepare Glyceric Acid Calibration Standards PrepSTD->HPLC Column Column: Aminex HPX-87H HPLC->Column Phase Mobile Phase: 5 mM H₂SO₄ Column->Phase Detect Detection: 210 nm Phase->Detect Data Process Chromatographic Data Detect->Data Overlap Peak Overlap? Data->Overlap Indirect Apply Indirect Quantification Method Overlap->Indirect Yes Report Report Concentration Overlap->Report No Indirect->Report

References

glyceric acid NMR spectral data confirmation

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectral Data for Glyceric Acid

The tables below summarize the key experimental details and available data files for glyceric acid NMR spectra from HMDB.

Table 1: Experimental Conditions for NMR Spectra

Spectrum Type Frequency Solvent Temperature pH Chemical Shift Reference Sample Concentration Assessment
1H NMR (1D) [1] 500 MHz Water (H₂O) 25.0 °C 7.00 DSS Not specified Excellent
[1H, 13C]-HSQC (2D) [2] 600 MHz Water (H₂O) 25.0 °C 7.00 DSS 50.0 mM Excellent

Table 2: Available Spectral Data Files

Spectrum Type Chemical Shift List (TXT) Peak Assignments (PNG) Raw FID / Spectrum File
1H NMR (1D) [1] 508 Bytes 90.4 KB Varian FID (80.8 KB), JCAMP-DX (76.1 KB)
[1H, 13C]-HSQC (2D) [2] 112 Bytes 52.5 KB Bruker FID (1.5 MB ZIP)

Experimental Protocols

The NMR data was collected under controlled, physiological-like conditions suitable for biological studies [1] [2]:

  • Sample Preparation: The sample was dissolved in water and the pH was adjusted to 7.00 to mimic physiological conditions. The 2D HSQC sample had a concentration of 50.0 mM [2].
  • Data Acquisition: The 1D proton spectrum was acquired on a Varian spectrometer at a 500 MHz frequency. The 2D [1H, 13C]-HSQC spectrum was acquired on a Bruker spectrometer at a higher frequency of 600 MHz, which provides better resolution [1] [2].
  • Referencing: The chemical shifts for both spectra are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), a common standard for aqueous solutions [1] [2].

NMR Data Interpretation Context

While the specific chemical shift values are in the downloadable files, understanding general NMR interpretation can help you analyze this data:

  • Protons on Heteroatoms: Protons bonded to oxygen atoms (like the -CH-OH and -OH groups in glyceric acid) are typically deshielded due to oxygen's electronegativity. Their signals can appear over a broad range (1-6 ppm) and are often broadened due to hydrogen bonding. These protons are also exchangeable, meaning their signals can disappear if the sample is treated with deuterated water (D₂O) [3].
  • Spectral Complexity: Glyceric acid has multiple protons and carbons in similar environments, which can lead to complex, overlapping signals. The 2D HSQC experiment is particularly useful here, as it correlates each proton signal directly to the carbon it is attached to, greatly simplifying the assignment process [2].

Pathway for Structural Confirmation

The following diagram outlines a logical workflow for confirming the structure of a compound like glyceric acid using a combination of NMR techniques.

G Start Start: Unknown Compound HNMR 1D 1H NMR Analysis Start->HNMR HSQC 2D HSQC Experiment HNMR->HSQC Resolves Overlap Assign Assign Proton & Carbon Signals HSQC->Assign Correlates 1H to 13C Confirm Confirm Molecular Structure Assign->Confirm Compare Compare with Reference Confirm->Compare e.g., with HMDB Data

The data from HMDB provides a solid experimental basis for your comparison guides. The availability of the raw FID (Free Induction Decay) files is particularly valuable, as it allows you to reprocess the data if needed for your specific analysis.

References

Glyceric Acid in Metabolic Pathways: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the role and characteristics of glyceric acid across different experimental contexts, highlighting its diverse functions.

Aspect Context 1: Plant Stress Response (R. chrysanthum) [1] Context 2: Human Mitochondrial Activation [2] [3] Context 3: Core Biochemistry [4]
Primary Role/Effect Potential UV-B stress biomarker; part of general stress response [1] Activates mitochondrial metabolism; reduces plasma lactate & inflammation [2] [3] Intermediate in glyoxylate, serine, and glycerolipid metabolism [4]
Key Experimental Findings Identified as 1 of 26 UV-B-responsive metabolites; levels increased under UV-B stress [1] Significantly reduced plasma lactate; improved cell membrane integrity (reduced creatine kinase) [2] [3] Listed in KEGG; involved in 4 main reactions (e.g., conversion to 2-phospho-D-glycerate) [4]
Organism/System Rhododendron chrysanthum (plant) [1] Healthy humans (50-60 years old) [2] [3] General biochemical pathways (across species) [4]
Analysis Platform/Method GC-TOFMS; Data analysis with MetaboAnalyst 5.0 [1] Clinical blood tests; mRNA expression analysis [2] [3] KEGG pathway database [4]

Detailed Experimental Protocols

The significant findings in the table above are supported by rigorous experimental methodologies.

Experiment 1: Identifying Glyceric Acid as a UV-B Stress Biomarker in Plants [1]

This protocol is based on a study investigating the metabolic response of Rhododendron chrysanthum to UV-B radiation.

  • 1. Plant Material and Treatment: Two groups of seedlings ("domesticated" and "incubator") were exposed to UV-B radiation (280–315 nm) for 8 hours daily over two days. Control groups were not exposed. Leaf tissues were collected and flash-frozen in liquid nitrogen [1].
  • 2. Metabolite Extraction and Analysis: Metabolites were extracted from the frozen leaf tissues. A non-targeted metabolomics analysis was performed using Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) [1].
  • 3. Data Processing and Statistical Analysis:
    • The raw data from GC-TOFMS was processed using the XploreMET platform (v3.0) and compared against a metabolite library [1].
    • Principal Component Analysis (PCA) was conducted using R software to visualize group separations [1].
    • Differential Metabolite Analysis was performed by calculating Fold Change (FC) and p-values. Metabolites with an FC ≥ 1 or ≤ 0.67 and a p-value < 0.1 were considered significantly different [1].
    • Pathway and Enrichment Analysis was carried out using MetaboAnalyst 5.0 to identify impacted metabolic pathways [1].
Experiment 2: Assessing D-Glyceric Acid's Effects on Human Mitochondrial Function [2] [3]

This protocol summarizes a double-blind, placebo-controlled human trial.

  • 1. Study Population and Design: 27 healthy volunteers aged 50-60 were divided into two groups. One group received D-glyceric acid calcium salt (DGAcs) dissolved in water, while the placebo group received an equimolar calcium solution. The study included a 4-day and a 21-day treatment period [2] [3].
  • 2. Sample Collection and Measurement:
    • Blood samples were taken after a 12-hour fast following the last dose [2] [3].
    • Primary Outcomes: Plasma levels of lactate, creatine kinase, and aspartate aminotransferase were measured to assess energy metabolism and cellular membrane integrity [2] [3].
    • Secondary Outcomes: Systemic inflammation markers and mitochondria-related mRNA expressions in circulating immune cells were analyzed [2] [3].
  • 3. Data Analysis: Statistical analyses were performed to compare changes within and between the DGA and placebo groups over time [2] [3].

Glyceric Acid in Core Metabolic Pathways

The following diagram illustrates the central metabolic position of glyceric acid based on KEGG pathway database information [4], integrating its role in stress response and mitochondrial activation.

glyceric_acid_pathway Fructose Fructose D_GALD D_GALD Fructose->D_GALD Catabolism DGA DGA D_GALD->DGA ALDH TwoPG TwoPG DGA->TwoPG GLYCTK (ATP→ADP) Mitochondrial_Activation Mitochondrial_Activation DGA->Mitochondrial_Activation Human Trial [2,7] ThreePG ThreePG TwoPG->ThreePG PGM PEP PEP ThreePG->PEP ENO Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Lactate->Pyruvate LDH (Reverse) Pyruvate->Lactate LDH

The diagram shows two key contexts for glyceric acid:

  • Core Biochemistry: Integrated into central carbon metabolism, D-glyceric acid (DGA) is converted via ATP-dependent glycerate kinase (GLYCTK) to 2-phosphoglycerate, feeding into glycolysis and energy production [4].
  • Experimental Findings: Oral DGA administration activates mitochondrial metabolism, with effects including significantly reduced plasma lactate and enhanced cellular membrane integrity in human trials [2] [3].

Key Comparative Insights for Researchers

  • From Biomarker to Therapeutic: The plant study positions glyceric acid as a diagnostic indicator of environmental stress [1], while the human trial investigates its therapeutic potential to enhance energy metabolism [2] [3].
  • Cross-Kingdom Conservation: Its presence as a key metabolite in both plants and humans suggests a fundamental and evolutionarily conserved role in metabolic regulation.
  • Analytical Approaches: Research utilizes both non-targeted metabolomics (GC-TOFMS) for biomarker discovery and targeted clinical chemistry for validating specific physiological effects.

References

×

Physical Description

Liquid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

106.02660867 Da

Monoisotopic Mass

106.02660867 Da

Heavy Atom Count

7

UNII

19D9ZZX4MH

Other CAS

473-81-4

Wikipedia

D-glyceric acid
Glycerate

Dates

Last modified: 04-14-2024
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology

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